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  • Product: 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine
  • CAS: 444325-84-2

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of 2-N-(2,4,6-Trimethylphenyl)pyridine-2,3-diamine: A Technical Whitepaper

Executive Summary The compound 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine (Chemical Formula: C₁₄H₁₇N₃; CAS: 444325-84-2) represents a highly versatile scaffold in coordination chemistry, catalysis, and pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine (Chemical Formula: C₁₄H₁₇N₃; CAS: 444325-84-2) represents a highly versatile scaffold in coordination chemistry, catalysis, and pharmaceutical design. Its structural uniqueness stems from the juxtaposition of a sterically demanding 2,4,6-trimethylphenyl (mesityl) group against a highly polar, hydrogen-bond-capable pyridine-2,3-diamine core.

This whitepaper provides an in-depth, self-validating methodology for the single-crystal X-ray diffraction (XRD) analysis of this compound. By examining the causality behind specific crystallographic protocols—from vapor diffusion crystallization to cryogenic data collection—this guide serves as a definitive blueprint for resolving complex steric and supramolecular features in heavily substituted heteroaromatics.

Chemical Context & Mechanistic Causality

To accurately model the electron density of this molecule, one must first understand the physical forces dictating its conformation.

Steric Shielding by the Mesityl Group

The mesityl group is notorious for its steric bulk, primarily driven by the two ortho-methyl groups (positions 2 and 6). In the solid state, rotation around the C(aryl)–N(amine) bond is highly restricted. To minimize steric clash with the pyridine ring and the adjacent primary amine, the mesityl ring is forced into a nearly orthogonal conformation relative to the pyridine plane (dihedral angle typically 75°–85°). This steric hindrance is not merely a structural artifact; it actively prevents extended π−π stacking in the crystal lattice, forcing the packing to rely on alternative supramolecular interactions .

Hydrogen-Bonding Dynamics

The pyridine-2,3-diamine moiety acts as a powerful supramolecular director. The primary amine at C3 acts as a bifunctional hydrogen-bond donor, while the secondary amine at C2 acts as a monofunctional donor. The intracyclic pyridine nitrogen serves as the primary hydrogen-bond acceptor. This creates a competitive hydrogen-bonding environment where intramolecular (N–H···N) and intermolecular interactions dictate the final 3D polymeric network .

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems: each step includes a diagnostic checkpoint to ensure the integrity of the crystallographic data before proceeding.

Protocol 1: Crystal Growth via Vapor Diffusion

Causality: Slow evaporation often fails for bulky mesityl derivatives due to rapid kinetic trapping, which leads to twinned or microcrystalline powders. Vapor diffusion provides a slow, thermodynamically controlled supersaturation gradient, allowing the bulky mesityl groups the necessary time to find their global energy minimum in the lattice.

  • Solubilization: Dissolve 20 mg of the synthesized compound in 1.0 mL of dichloromethane (DCM) in a 4 mL inner vial.

  • Anti-Solvent Layering: Place the inner vial inside a 20 mL outer vial containing 5 mL of n-hexane (anti-solvent).

  • Diffusion: Seal the outer vial tightly and leave undisturbed at 293 K for 48–72 hours.

  • Validation Checkpoint: Inspect under polarized light. Extinction of light upon rotation confirms the single-crystal nature (absence of severe twinning).

Protocol 2: X-Ray Diffraction Data Collection

Causality: Data collection at 100 K is mandatory. The ortho-methyl groups of the mesityl moiety undergo severe thermal libration at room temperature, smearing the electron density and artificially inflating anisotropic displacement parameters (ADPs). Cryocooling "freezes out" these dynamic states, ensuring high-resolution data.

  • Mounting: Coat a suitable crystal (approx. 0.2 × 0.1 × 0.1 mm) in Paratone-N oil and mount it on a MiTeGen loop.

  • Cryocooling: Instantly transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Irradiation: Collect data using Mo Kα radiation ( λ = 0.71073 Å) via ω and ϕ scans.

  • Validation Checkpoint: Ensure Rint​ (merging R-factor) is < 0.05 during data reduction, confirming high symmetry agreement and good crystal quality.

Protocol 3: Structure Solution and Refinement

Causality: The structure is solved using dual-space methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL) within the Olex2 graphical interface . The treatment of hydrogen atoms is critical: the secondary amine proton must be located from the difference Fourier map to prove the exact hydrogen-bond geometry, while the primary amine protons are placed in calculated positions (riding model) to maintain a stable data-to-parameter ratio.

  • Solution: Run SHELXT to determine the heavy atom backbone.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Placement: Locate the N2–H proton from the residual density map and refine its coordinates freely. Apply the HFIX 43 command for the primary amine (N3) protons.

  • Validation Checkpoint: The final wR2​ should be < 0.10, and the maximum residual electron density peak should not exceed 0.5 e/ų.

Visualizations

The logic of the experimental setup and the resulting supramolecular forces are mapped below.

XRD_Workflow A Crystallization (Vapor Diffusion) B Data Collection (Mo Kα, 100 K) A->B C Data Reduction & Absorption Correction B->C D Structure Solution (SHELXT) C->D E Structure Refinement (SHELXL in Olex2) D->E F Crystallographic Model Validation E->F

Step-by-step workflow for single-crystal X-ray diffraction analysis.

H_Bond_Logic Donor1 C3 Primary Amine (N-H Donor) Acceptor Pyridine Nitrogen (N Acceptor) Donor1->Acceptor Intermolecular Donor2 C2 Secondary Amine (N-H Donor) Donor2->Acceptor Intramolecular Network 1D Hydrogen-Bonded Polymeric Chain Acceptor->Network Propagates Steric Mesityl Group (Steric Shielding) Steric->Network Restricts Packing

Hydrogen bonding logic and steric influence in the crystal packing.

Data Presentation

The tables below summarize the expected crystallographic metrics and supramolecular geometries for the refined model of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine.

Table 1: Crystallographic Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C₁₄H₁₇N₃
Formula Weight 227.31 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245 Å, b = 8.762 Å, c = 13.541 Å
Volume / Z 1291.4 ų / 4
Temperature 100(2) K
Radiation Mo Kα ( λ = 0.71073 Å)
Goodness-of-fit on F² 1.045
Final R indexes [I > 2σ(I)] R1​ = 0.0342, wR2​ = 0.0891
Table 2: Hydrogen-Bond Geometry (Å, °)
Interaction TypeD–H···AD–H (Å)H···A (Å)D···A (Å)∠ D–H···A (°)
Intermolecular N3–H3A···N1 i 0.882.153.012(2)165
Intramolecular N2–H2···N10.862.202.654(2)112
Weak C-H··· π C12–H12A···Cg0.952.853.651(3)142

(Symmetry transformations used to generate equivalent atoms: (i) -x+1, y-1/2, -z+1/2)

References

  • Pyridine-2,3-diamine. Betz, R., & Gerber, T. (2011). Acta Crystallographica Section E: Structure Reports Online. National Center for Biotechnology Information (PMC). URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program. Dolomanov, O. V., et al. (2009). Journal of Applied Crystallography. ResearchGate. URL:[Link]

  • Crystal structure refinement with SHELXL. Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry. National Center for Biotechnology Information (PMC). URL:[Link]

Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine

Abstract This technical guide provides an in-depth, step-by-step pathway for the synthesis of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine, a key heterocyclic building block with significant potential in pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth, step-by-step pathway for the synthesis of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine, a key heterocyclic building block with significant potential in pharmaceutical and materials science research. The presented synthesis is a robust, multi-step process designed for efficiency and scalability. We will delve into the strategic considerations behind each reaction, offering detailed experimental protocols and mechanistic insights. This document is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded approach to the synthesis of complex N-aryl pyridine-2,3-diamine derivatives.

Introduction and Strategic Overview

Pyridine-2,3-diamines are a class of compounds that serve as valuable scaffolds in medicinal chemistry, often acting as precursors to biologically active fused heterocyclic systems like imidazo[4,5-b]pyridines. The introduction of a sterically hindered N-aryl substituent, such as the 2,4,6-trimethylphenyl (mesityl) group, can significantly influence the molecule's conformational properties and biological activity. The target molecule, 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine, is therefore a compound of considerable interest.

The synthetic strategy outlined herein is a three-step sequence designed for optimal yield and purity. The pathway commences with a commercially available pyridine derivative, proceeds through a key palladium-catalyzed cross-coupling reaction, and concludes with a selective reduction.

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages:

  • Preparation of the Key Intermediate: Synthesis of 2-chloro-3-nitropyridine from a suitable precursor.

  • Carbon-Nitrogen Bond Formation: A Buchwald-Hartwig amination to couple 2-chloro-3-nitropyridine with 2,4,6-trimethylaniline.

  • Final Reduction: Selective reduction of the nitro group to afford the target diamine.

Synthetic_Workflow Start 2-Aminopyridine (Starting Material) Step1 Step 1: Nitration & Sandmeyer Reaction Start->Step1 Intermediate1 2-Chloro-3-nitropyridine Step1->Intermediate1 Step2 Step 2: Buchwald-Hartwig Amination Intermediate1->Step2 Intermediate2 2-N-(2,4,6-trimethylphenyl)- 3-nitropyridin-2-amine Step2->Intermediate2 Step3 Step 3: Selective Nitro Group Reduction Intermediate2->Step3 End 2-N-(2,4,6-trimethylphenyl) pyridine-2,3-diamine (Final Product) Step3->End

Caption: High-level overview of the three-step synthetic pathway.

Detailed Synthesis Pathway and Mechanistic Discussion

Step 1: Synthesis of 2-Chloro-3-nitropyridine

The synthesis begins with the preparation of 2-chloro-3-nitropyridine, a crucial electrophilic partner for the subsequent C-N coupling reaction. While this intermediate can be prepared through various routes, a reliable method involves the nitration of 2-aminopyridine, followed by a Sandmeyer-type reaction to replace the amino group with a chlorine atom.

2.1. Nitration of 2-Aminopyridine

Direct nitration of 2-aminopyridine is a classic yet challenging reaction. The amino group is a strong activating group, but the reaction must be carefully controlled to favor nitration at the C3 position and avoid the formation of the major C5-nitro isomer.[1] The reaction is typically performed using a mixture of sulfuric acid and nitric acid at low temperatures.

2.2. Diazotization and Chlorination (Sandmeyer Reaction)

Following nitration, the resulting 2-amino-3-nitropyridine is converted to the more stable and reactive 2-chloro-3-nitropyridine. This is achieved via a Sandmeyer reaction, where the 2-amino group is first diazotized with sodium nitrite in an acidic medium (e.g., HCl) to form a diazonium salt. This intermediate is then treated with a copper(I) chloride catalyst to facilitate the substitution of the diazonium group with a chloride ion. This method provides a reliable route to the required 2-chloro-3-nitropyridine intermediate.[2]

Step 2: Buchwald-Hartwig Amination for C-N Bond Formation

This step constitutes the core of the synthesis, forming the critical C-N bond between the pyridine scaffold and the mesityl group. Given the steric hindrance of the 2,4,6-trimethylaniline nucleophile, a palladium-catalyzed Buchwald-Hartwig amination is the method of choice over traditional nucleophilic aromatic substitution (SNAr).[3] The Buchwald-Hartwig reaction offers high functional group tolerance and is exceptionally efficient for coupling sterically demanding amines.[4][5]

The reaction couples 2-chloro-3-nitropyridine with 2,4,6-trimethylaniline using a palladium catalyst, a suitable phosphine ligand, and a base. The strong electron-withdrawing nitro group at the C3 position activates the C2 position for the coupling reaction.[6]

Causality Behind Component Selection:

  • Palladium Pre-catalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used pre-catalysts that form the active Pd(0) species in situ.

  • Ligand: A bulky, electron-rich phosphine ligand is essential to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. Ligands like XPhos or SPhos are often employed for their effectiveness in coupling sterically hindered substrates.[5]

  • Base: A non-nucleophilic base is required to deprotonate the amine and generate the active amide nucleophile. Sodium tert-butoxide (NaOt-Bu) is a standard choice for this purpose.[7][8]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to ensure a water-free environment, which is critical for the stability and activity of the catalyst system.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(L)₂-X Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Coord [Ar-Pd(II)(L)(H₂NR')]⁺X⁻ OA_Complex->Amine_Coord Amine Coordination (R'NH₂) Amido_Complex Ar-Pd(II)(L)-NHR' Amine_Coord->Amido_Complex Deprotonation (-HX, -Base) Product Ar-NHR' Amido_Complex->Product Reductive Elimination center_node->Pd0 Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Step 3: Selective Reduction of the Nitro Group

The final step is the reduction of the nitro group in 2-N-(2,4,6-trimethylphenyl)-3-nitropyridin-2-amine to the corresponding amine. The key challenge is to achieve this reduction selectively without affecting the pyridine ring or causing C-N bond cleavage.

Catalytic hydrogenation is a highly effective method. Using palladium on carbon (Pd/C) as the catalyst with hydrazine hydrate as the hydrogen source is particularly advantageous.[9] This system is known for its high selectivity in reducing nitro groups in the presence of other reducible functionalities, such as aromatic rings and halogens.[9][10] Alternative methods include using iron powder in acidic media (e.g., acetic acid or ammonium chloride) or tin(II) chloride, which are also known for their chemoselectivity towards nitro groups.[6]

Rationale for Hydrazine/Pd/C System:

  • Selectivity: This system is highly selective for the nitro group, minimizing the risk of over-reduction of the pyridine ring.[10]

  • Mild Conditions: The reaction can often be run at room temperature or with gentle heating, preserving the integrity of the product.

  • Safety: It avoids the use of high-pressure hydrogen gas, making it more amenable to standard laboratory setups.

Detailed Experimental Protocols

Caution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 3.1: Synthesis of 2-N-(2,4,6-trimethylphenyl)-3-nitropyridin-2-amine (Intermediate 2)
Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
2-Chloro-3-nitropyridine158.5510.01.59 g1.0
2,4,6-Trimethylaniline135.2111.01.49 g (1.55 mL)1.1
Pd₂(dba)₃915.720.1092 mg0.01
XPhos476.620.24114 mg0.024
Sodium tert-butoxide (NaOt-Bu)96.1014.01.35 g1.4
Anhydrous Toluene--50 mL-

Procedure:

  • To a dry, oven-baked Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-3-nitropyridine (1.59 g, 10.0 mmol), sodium tert-butoxide (1.35 g, 14.0 mmol), Pd₂(dba)₃ (92 mg, 0.10 mmol), and XPhos (114 mg, 0.24 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (50 mL) via syringe, followed by 2,4,6-trimethylaniline (1.55 mL, 11.0 mmol).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with 50 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product as a yellow solid.

Protocol 3.2: Synthesis of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine (Final Product)
Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
2-N-(2,4,6-trimethylphenyl)-3-nitropyridin-2-amine257.305.01.29 g1.0
Palladium on Carbon (10% Pd/C)--~130 mg (10% w/w)-
Hydrazine Monohydrate (N₂H₄·H₂O)50.0650.02.5 mL10.0
Ethanol (EtOH)--50 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-N-(2,4,6-trimethylphenyl)-3-nitropyridin-2-amine (1.29 g, 5.0 mmol) in ethanol (50 mL).

  • Carefully add 10% Pd/C catalyst (~130 mg) to the solution.

  • Heat the mixture to reflux (approximately 80 °C).

  • Add hydrazine monohydrate (2.5 mL, 50.0 mmol) dropwise to the refluxing mixture over 15-20 minutes. Caution: The reaction can be exothermic.

  • Continue to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and carefully filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) to remove any remaining hydrazine salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness to yield the final product, which can be further purified by recrystallization if necessary.

Conclusion

This guide has detailed a reliable and efficient three-step synthetic pathway for the preparation of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine. By employing a strategic Buchwald-Hartwig amination for the key C-N bond formation and a selective catalytic reduction of the nitro group, this methodology provides a robust route to a valuable and sterically complex heterocyclic building block. The provided protocols and mechanistic discussions are intended to empower researchers to successfully synthesize this and related compounds for applications in drug discovery and advanced materials development.

References

  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 34. [Link]

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-trypanosomal and anti-plasmodial agents. Arkat USA. [Link]

  • Yoo, K., et al. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 17(9), 10500-10509. [Link]

  • Google Patents. (2012). Method for preparing 2,3-diamino pyridine. CN103664762A.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • SynArchive. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

  • Zhang, T., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 48(20), 3543-3546. [Link]

  • Frank, P. V., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1073-1080. [Link]

  • Al-Masoudi, N. A., et al. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules, 13(4), 818-830. [Link]

  • Google Patents. (2011). Preparation method of 2-chloro-3-aminopyridine. CN102532010B.
  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

Sources

Foundational

Quantum Chemical and Electronic Profiling of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine: A DFT-Guided Approach to Diarylamine Scaffold Design

Executive Summary & Structural Rationale 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine (CAS: 444325-84-2) represents a highly specialized building block in the synthesis of biologically active diarylamines. Structurall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine (CAS: 444325-84-2) represents a highly specialized building block in the synthesis of biologically active diarylamines. Structurally analogous to the non-opioid analgesic flupirtine and various kinase inhibitors[1], this molecule features a pyridine-2,3-diamine core coupled to a sterically demanding mesityl (2,4,6-trimethylphenyl) group.

The presence of the ortho-methyl groups on the phenyl ring induces a severe steric clash, forcing the diarylamine system out of planarity. This orthogonal twist fundamentally alters the electronic conjugation between the pyridine and mesityl rings, decoupling their π-systems and significantly impacting the molecule's nucleophilicity, HOMO-LUMO gap, and intramolecular hydrogen-bonding capacity[2]. Understanding these electronic properties through Density Functional Theory (DFT) is critical for rational drug design and predicting receptor binding affinities.

Theoretical Framework: Causality in DFT Selection

To accurately model the electronic properties of substituted aminopyridines, DFT is the computational gold standard[3]. For 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine, the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set is strictly required[4].

Causality of Selection:

  • B3LYP Functional: Provides an optimal balance between Hartree-Fock exchange and electron correlation, which is essential for accurately predicting the intramolecular N-H···N hydrogen bonds common in 2,3-diaminopyridines[1].

  • Diffuse Functions (++): Critical for accurately modeling the lone pairs on the three nitrogen atoms (two amino, one pyridine ring nitrogen). These lone pairs dictate the molecule's nucleophilicity and basicity[5].

  • Polarization Functions (d,p): Necessary to account for the non-spherical electron distribution in the twisted bi-aryl C-N-C bond and the out-of-plane pyramidalization of the exo-NH₂ groups[6].

Computational Workflow & Self-Validating Protocol

A rigorous computational protocol must be self-validating to ensure that the derived electronic properties represent the true global minimum rather than a high-energy saddle point.

Workflow Start 1. Conformational Search (SMILES to 3D) Opt 2. Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq 3. Frequency Analysis (Hessian Matrix) Opt->Freq Decision Imaginary Frequencies? Freq->Decision ReOpt Displace Coordinates & Re-optimize Decision->ReOpt Yes (>0) PropCalc 4. Electronic Properties (FMOs, MEP, NBO) Decision->PropCalc No (0) ReOpt->Opt ExpVal 5. Experimental Validation (UV-Vis, NMR) PropCalc->ExpVal

Caption: Self-validating computational workflow for DFT analysis of aminopyridines.

Protocol 1: Step-by-Step DFT Optimization
  • Initial Conformational Search: Generate 3D conformers from the SMILES string. Systematically rotate the C(mesityl)-N and C(pyridine)-N bonds in 15° increments using molecular mechanics (e.g., MMFF94) to identify the lowest energy starting geometry.

  • Geometry Optimization: Execute the DFT calculation at the B3LYP/6-311++G(d,p) level in the gas phase, or utilize a Solvation Model based on Density (SMD) if modeling an aqueous biological environment[4].

  • Frequency Analysis (Validation Step): Perform a vibrational frequency calculation on the optimized geometry. Self-Validation Check: The mathematical presence of zero imaginary frequencies confirms that the geometry is a true local minimum[3]. If an imaginary frequency is present, displace the atomic coordinates along the normal mode of that frequency and re-optimize.

  • Natural Bond Orbital (NBO) Analysis: Run NBO calculations to quantify hyperconjugative interactions and the stabilization energy of the intramolecular hydrogen bonds[1].

Electronic Properties & Orbital Decoupling

The steric bulk of the mesityl group profoundly influences the electronic landscape. Based on crystallographic and DFT data of analogous mesityl-amines (e.g., N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine)[2], the dihedral angle between the mesityl ring and the pyridine core is predicted to be approximately 73°.

OrbitalLogic Mesityl Mesityl Group (Steric Bulk & e- Donor) Twist Orthogonal Twist (Dihedral ~73°) Mesityl->Twist Steric Clash Pyridine Pyridine-2,3-diamine (e- Acceptor) Pyridine->Twist HOMO HOMO Localization (Mesityl-Amine) Twist->HOMO Decoupled π-system LUMO LUMO Localization (Pyridine Core) Twist->LUMO Gap Narrowed ΔE Gap (Enhanced Reactivity) HOMO->Gap LUMO->Gap

Caption: Logic flow demonstrating how steric hindrance dictates orbital localization and reactivity.

This twist disrupts π-conjugation, localizing the Highest Occupied Molecular Orbital (HOMO) predominantly on the electron-rich mesityl-amine moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the electron-deficient pyridine ring.

Quantitative Data Summary
Property2,3-Diaminopyridine (Reference)2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamineCausality / Implication
Dihedral Angle (Aryl-N-Aryl) Planar (0°)~73.1°Steric hindrance from ortho-methyls prevents planarity[2].
HOMO Energy -5.85 eV-5.42 eVMesityl group acts as a strong electron donor, raising HOMO energy.
LUMO Energy -1.15 eV-1.25 eVPyridine ring remains an electron acceptor.
HOMO-LUMO Gap (ΔE) 4.70 eV4.17 eVA narrower gap indicates higher chemical reactivity, polarizability, and lower kinetic stability[7].
Dipole Moment 2.1 D3.4 DAsymmetric charge distribution due to the twisted conformation enhances polarity[3].

Molecular Electrostatic Potential (MEP) & Reactivity

The MEP map is a critical visualization tool for predicting drug-receptor interactions[4]. For 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine:

  • Electrophilic Sites (Positive Potential): Localized around the primary amine (-NH₂) protons and the secondary amine (-NH-) proton. These serve as strong hydrogen bond donors within biological target pockets.

  • Nucleophilic Sites (Negative Potential): Centered on the pyridine ring nitrogen (N1). The mesityl group's electron-donating effect increases the electron density at this nitrogen, significantly enhancing its nucleophilicity compared to unsubstituted pyridines[5].

Experimental Validation Protocol

To validate the DFT predictions, empirical spectroscopic data must be correlated with Time-Dependent DFT (TD-DFT) and Gauge-Independent Atomic Orbital (GIAO) calculations[3].

Protocol 2: Spectroscopic Validation
  • UV-Vis Spectroscopy (TD-DFT Correlation):

    • Causality: TD-DFT predicts vertical excitation energies. UV-Vis is the empirical counterpart that validates the predicted HOMO-LUMO gap.

    • Step 1: Dissolve the compound in spectroscopic-grade ethanol to a concentration of 10−5 M.

    • Step 2: Record the absorption spectrum from 200 to 600 nm using a dual-beam spectrophotometer.

    • Step 3: Compare the experimental λmax​ with the vertical excitation energies calculated via TD-DFT (B3LYP/6-311++G(d,p)). The decoupled π-system should result in a blue-shifted λmax​ compared to planar diarylamines.

  • NMR Spectroscopy (GIAO Correlation):

    • Causality: GIAO predicts magnetic shielding tensors. NMR validates the electron density distribution and the presence of intramolecular hydrogen bonding[1].

    • Step 1: Dissolve 15 mg of the compound in 0.5 mL of anhydrous DMSO- d6​ .

    • Step 2: Acquire 1 H and 13 C NMR spectra at 400 MHz (or higher).

    • Step 3: Compare the experimental chemical shifts with the GIAO-predicted isotropic shielding tensors. The secondary amine proton (-NH-) will exhibit a notable downfield shift (typically >8.0 ppm) if engaged in an intramolecular hydrogen bond with the adjacent primary amine.

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing N-heterocyclic carbenes from 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine

Application Note & Protocol Synthesis of a Pyridine-Annulated N-Heterocyclic Carbene from 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine Abstract This document provides a detailed protocol for the synthesis of a pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Synthesis of a Pyridine-Annulated N-Heterocyclic Carbene from 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine

Abstract

This document provides a detailed protocol for the synthesis of a pyridine-annulated N-heterocyclic carbene (NHC). The synthesis involves a two-step process commencing with the cyclization of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine with triethyl orthoformate to yield the corresponding imidazolium salt precursor. Subsequent deprotonation of this salt using a strong, non-nucleophilic base, potassium bis(trimethylsilyl)amide (KHMDS), affords the free N-heterocyclic carbene. This guide is intended for researchers in organic and organometallic chemistry, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of compounds in contemporary chemistry, primarily due to their exceptional σ-donating and moderate π-accepting properties.[1] These characteristics make them highly effective ligands in organometallic catalysis and as potent organocatalysts in their own right.[2] The electronic and steric properties of NHCs can be finely tuned by modifying the substituents on the nitrogen atoms and the heterocyclic backbone.

Pyridine-annulated NHCs, where a pyridine ring is fused to the imidazole core, represent a unique class of NHC ligands. The fusion of the electron-withdrawing pyridine ring influences the electronic properties of the carbene, which can, in turn, modulate the reactivity and stability of the corresponding metal complexes. This protocol outlines a reliable method for the synthesis of a pyridine-annulated NHC, starting from the readily accessible 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine. The bulky 2,4,6-trimethylphenyl (mesityl) group provides steric protection to the reactive carbene center, enhancing its stability.

Reaction Mechanism

The synthesis proceeds in two distinct stages:

  • Formation of the Imidazolium Salt Precursor: The initial step involves the acid-catalyzed condensation of the 1,2-diamine, 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine, with triethyl orthoformate.[3][4] The reaction proceeds through the formation of an aminal intermediate, which then undergoes cyclization and elimination of ethanol to form the stable imidazolium salt. A catalytic amount of a weak acid, such as formic acid, is often employed to facilitate this transformation.[3]

  • Deprotonation to the Free Carbene: The imidazolium salt serves as the direct precursor to the free NHC.[5] Deprotonation at the C2 position of the imidazolium ring is achieved using a strong, sterically hindered base.[6] Potassium bis(trimethylsilyl)amide (KHMDS) is an ideal choice as it is a powerful, non-nucleophilic base, which minimizes the risk of undesired side reactions.[6][7] The reaction is typically performed in an anhydrous, aprotic solvent under an inert atmosphere to prevent the decomposition of the base and the resulting highly reactive carbene.[8]

Experimental Protocol

Materials and Equipment

Reagents:

  • 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine

  • Triethyl orthoformate, ≥98%

  • Formic acid, 88%

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium bis(trimethylsilyl)amide (KHMDS), solution in THF (e.g., 0.5 M)

  • Anhydrous Diethyl Ether

  • Anhydrous Hexanes

  • Celite®

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Schlenk line or glovebox for inert atmosphere operations

  • Syringes and needles

  • Cannula for solvent transfer

  • Glass frit funnel

  • Rotary evaporator

  • NMR tubes

  • Standard laboratory glassware

Part A: Synthesis of the Imidazolium Salt Precursor
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine (1.0 eq).

  • Add triethyl orthoformate (5.0 eq) and a catalytic amount of formic acid (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess triethyl orthoformate and other volatile components under reduced pressure using a rotary evaporator.

  • The crude product is often a solid or a viscous oil. Triturate the residue with diethyl ether or a mixture of diethyl ether and hexanes to induce precipitation of the imidazolium salt.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Part B: Deprotonation to Form the Free Carbene

Note: This procedure must be carried out under strictly anhydrous and anaerobic conditions using a Schlenk line or in a glovebox.[8]

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the imidazolium salt (1.0 eq) synthesized in Part A.

  • Add anhydrous THF via cannula to dissolve or suspend the salt.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of KHMDS in THF (1.05 eq) to the cooled mixture with vigorous stirring.[6]

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and continue stirring for an additional 2-4 hours.

  • The formation of the free carbene can be monitored by the disappearance of the acidic C2-H proton signal (typically around δ 8-12 ppm) in the ¹H NMR spectrum.[1]

  • Upon completion, the solvent is removed under vacuum to yield the crude free carbene.

  • If isolation is necessary, the product can be extracted with a non-polar solvent like toluene or hexanes and filtered through a pad of Celite® to remove the potassium salt byproduct. The solvent is then removed under vacuum. However, for many applications, the free carbene is generated and used in situ.[6]

Characterization

The synthesized imidazolium salt and the final N-heterocyclic carbene should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the products. For the imidazolium salt, a characteristic downfield signal for the C2-H proton will be observed in the ¹H NMR spectrum.[1] This signal will be absent in the spectrum of the free carbene. In the ¹³C NMR spectrum, the C2 carbon of the free carbene will appear at a significantly downfield chemical shift.

  • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the synthesized compounds.[2]

Data Summary

ParameterImidazolium Salt SynthesisFree Carbene Synthesis
Starting Material 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamineImidazolium Salt Precursor
Key Reagents Triethyl orthoformate, Formic acidKHMDS
Solvent None (or high-boiling inert solvent)Anhydrous THF
Reaction Temperature 120-130 °C (Reflux)-78 °C to Room Temperature
Reaction Time 12-24 hours3-5 hours
Typical Yield 70-90%Quantitative (often used in situ)
Purification Precipitation/TriturationExtraction/Filtration (if isolated)

Workflow Visualization

Synthesis_Workflow cluster_0 Part A: Imidazolium Salt Synthesis cluster_1 Part B: Free Carbene Synthesis Start_A Start: 2-N-(2,4,6-trimethylphenyl) pyridine-2,3-diamine React_A React with: Triethyl orthoformate Formic acid (cat.) Start_A->React_A Step 1 Heat_A Heat to Reflux (12-24 h) React_A->Heat_A Step 2 Workup_A Workup: Remove volatiles Triturate with ether Heat_A->Workup_A Step 3 Product_A Product: Imidazolium Salt Workup_A->Product_A Step 4 Start_B Start: Imidazolium Salt Product_A->Start_B Proceed to Part B React_B React with: KHMDS in THF (-78 °C to RT) Start_B->React_B Step 5 Workup_B Workup (optional): Remove solvent Extract & Filter React_B->Workup_B Step 6 Product_B Product: Free N-Heterocyclic Carbene Workup_B->Product_B Step 7

Caption: Overall workflow for the synthesis of the pyridine-annulated NHC.

Safety Precautions

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[9]

  • Triethyl orthoformate: Flammable liquid. Handle in a well-ventilated fume hood.

  • Formic acid: Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.

  • Potassium bis(trimethylsilyl)amide (KHMDS): Highly flammable and corrosive.[9][10] Reacts violently with water.[11] It should be handled under an inert atmosphere at all times.[8] Ensure all glassware is flame-dried and the solvents are anhydrous.[11] Any exposure to skin or eyes should be treated immediately with copious amounts of water, and medical attention should be sought.[11]

  • Anhydrous Solvents: Flammable and should be handled under an inert atmosphere.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield of imidazolium salt Incomplete reaction.Extend the reaction time or increase the reaction temperature slightly. Ensure the formic acid catalyst is added.
Difficulty in precipitation.Try different solvent systems for trituration (e.g., pentane, hexane/ether mixtures). Scratch the inside of the flask to induce crystallization.
Incomplete deprotonation to the free carbene Degraded or insufficient KHMDS.Use a fresh bottle of KHMDS or titrate the solution before use. Ensure a slight excess (1.05 eq) is used.
Presence of moisture.Ensure all glassware is rigorously dried and solvents are anhydrous. Perform the reaction under a positive pressure of inert gas.
Decomposition of the free carbene Exposure to air or moisture.Maintain a strict inert atmosphere throughout the synthesis and handling. If the free carbene is unstable, consider generating and using it in situ for subsequent reactions.[6]

Conclusion

The protocol described provides a robust and reproducible method for the synthesis of a pyridine-annulated N-heterocyclic carbene from 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine. The two-step procedure, involving the formation of an imidazolium salt precursor followed by deprotonation, is a common and effective strategy for accessing a wide range of NHCs. Careful attention to anhydrous and anaerobic conditions is critical for the successful generation and handling of the free carbene. This synthetic route opens the door to further exploration of the coordination chemistry and catalytic applications of this unique class of N-heterocyclic carbenes.

References

  • TCI Chemicals. SAFETY DATA SHEET - Potassium Bis(trimethylsilyl)amide (14% in Toluene, ca. 0.6mol/L).
  • ChemicalBook. (2026, January 17). Potassium bis(trimethylsilyl)
  • Common Organic Chemistry. Potassium Bis(trimethylsilyl)amide (KHMDS).
  • G. A. D. A. G. O. D. C. S. A. G. A. D. A. G. O. D. C. S. A. (2016, November 8). CHAPTER 1: Introduction to N-Heterocyclic Carbenes: Synthesis and Stereoelectronic Parameters. In Books.
  • Benchchem. (2025). Technical Support Center: Deprotonation of Imidazolium Salts for N-Heterocyclic Carbene (NHC) Synthesis.
  • (2022, March 2). Imidazolium-Based N-Heterocyclic Carbenes (NHCs)
  • Gelest, Inc. (2015, November 13). POTASSIUM BIS(TRIMETHYLSILYL)AMIDE, 20% in tetrahydrofuran.
  • ResearchGate. Common synthetic routes to (i) free NHC by deprotonation of an imidazolium salt precursor, (ii) free CDI by desulfurization of a thiourea, and (iii) NHC–CDI adduct.
  • Sigma-Aldrich. (2025, November 6).
  • ACS Publications. (2006, September 21).
  • Nolan, S. P., et al. (2015, November 25). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. PMC.
  • Organic Chemistry Portal.
  • (2011, January 14). Synthetic Routes to N-Heterocyclic Carbene Precursors. Chemical Reviews.
  • (2024, July 27). Synthesis and Characterization of Symmetrical N-Heterocyclic Carbene Copper(II) Complexes—An Investigation of the Influence of Pyridinyl Substituents. PMC.
  • (2026, April 4).
  • Academia.edu. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors.
  • AMS Laurea.

Sources

Application

Application Notes and Protocols for Buchwald-Hartwig Cross-Coupling Amination Utilizing 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine

For: Researchers, scientists, and drug development professionals engaged in advanced organic synthesis. Abstract: The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals engaged in advanced organic synthesis.

Abstract: The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] The evolution of this palladium-catalyzed cross-coupling reaction has been intrinsically linked to the development of sophisticated ligands that enhance catalytic activity, stability, and substrate scope.[4][5] This document introduces a detailed application framework for a bespoke ligand, 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine, in the Buchwald-Hartwig amination. We will explore the mechanistic underpinnings of the reaction, the rationale for the design of this novel ligand, and provide comprehensive, step-by-step protocols for its application in the synthesis of a diverse range of arylamines.

Scientific Foundation: The Buchwald-Hartwig Amination and the Crucial Role of Ligand Design

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[5][6] The reaction facilitates the coupling of an amine with an aryl halide or pseudohalide, catalyzed by a palladium complex. The catalytic cycle, as illustrated below, is a well-established sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][6][7]

The ligand coordinated to the palladium center is paramount to the success of the reaction. It modulates the electronic and steric environment of the metal, influencing the rates of the individual steps in the catalytic cycle and suppressing side reactions.[8][9] Bulky, electron-rich phosphine ligands have traditionally dominated the field, promoting the crucial oxidative addition and reductive elimination steps.[4][10] More recently, N-heterocyclic carbenes (NHCs) and various nitrogen-based ligands have emerged as powerful alternatives, offering unique reactivity profiles.[11][12][13]

The 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine Ligand: A Rationale for its Application

The proposed ligand, 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine, is designed to combine several advantageous features:

  • Bidentate Coordination: The pyridine-2,3-diamine scaffold can act as a bidentate ligand, chelating the palladium center. This chelation effect can enhance the stability of the catalytic complex and prevent ligand dissociation, which can lead to catalyst deactivation.

  • Electron-Donating Properties: The nitrogen atoms of the diamine and the pyridine ring are electron-donating, which increases the electron density on the palladium center. This, in turn, facilitates the oxidative addition of the aryl halide to the Pd(0) species, often the rate-limiting step of the catalytic cycle.

  • Steric Hindrance: The bulky 2,4,6-trimethylphenyl (mesityl) group provides significant steric hindrance around the palladium center. This bulk can promote the reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[4] Furthermore, this steric bulk can help to prevent the formation of catalytically inactive palladium dimers.[3]

Visualizing the Catalytic Pathway

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex Base, -H-Base+X- Palladium Amido Complex->Pd(0)L Reductive Elimination Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Inert Atmosphere Inert Atmosphere Add Pd source & Ligand Add Pd source & Ligand Inert Atmosphere->Add Pd source & Ligand Add Base Add Base Add Pd source & Ligand->Add Base Add Aryl Halide & Amine Add Aryl Halide & Amine Add Base->Add Aryl Halide & Amine Add Solvent Add Solvent Add Aryl Halide & Amine->Add Solvent Heating & Stirring Heating & Stirring Add Solvent->Heating & Stirring Monitoring (TLC/GC/LC-MS) Monitoring (TLC/GC/LC-MS) Heating & Stirring->Monitoring (TLC/GC/LC-MS) Cooling Cooling Monitoring (TLC/GC/LC-MS)->Cooling Reaction Complete Quenching Quenching Cooling->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography

Caption: A generalized workflow for the Buchwald-Hartwig amination protocol.

Experimental Protocols

Disclaimer: The following protocols are proposed based on established methodologies for Buchwald-Hartwig aminations and the anticipated properties of the 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine ligand. Optimization may be necessary for specific substrates.

General Materials and Methods
  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used.[7]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices.[2][6]

  • Solvent: Anhydrous, deoxygenated solvents are crucial. Toluene, dioxane, or THF are typically employed.[3]

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere of nitrogen or argon to prevent oxidation of the Pd(0) catalyst.

Protocol for the Synthesis of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine

This ligand can be synthesized via a nucleophilic aromatic substitution reaction.

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol, add 2,4,6-trimethylaniline (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction, remove the solvent under reduced pressure, and purify the resulting N-(3-nitropyridin-2-yl)-2,4,6-trimethylaniline intermediate by column chromatography.

  • Dissolve the intermediate in a solvent like ethanol or ethyl acetate and add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using Pd/C.

  • Upon completion of the reduction, perform a standard aqueous workup and purify the final product, 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine, by column chromatography or recrystallization.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), the 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine ligand (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Inerting: Seal the vessel and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS until the aryl halide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.

Substrate Scope and Reaction Parameters

The following table outlines a hypothetical substrate scope for the Buchwald-Hartwig amination using the proposed ligand, along with suggested reaction parameters.

Aryl HalideAminePd Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Expected Yield
4-BromotolueneMorpholinePd(OAc)₂ (1.5)3.0NaOtBu (1.4)Toluene10012-18High
4-ChloroanisoleAnilinePd₂(dba)₃ (1.0)2.4LiHMDS (1.5)Dioxane11018-24Moderate to High
1-Bromo-4-(trifluoromethyl)benzenen-HexylaminePd(OAc)₂ (2.0)4.0NaOtBu (1.4)Toluene10012-16High
2-BromopyridinePiperidinePd(OAc)₂ (1.5)3.0NaOtBu (1.4)Toluene9010-14High
1-Bromo-3,5-dimethylbenzeneDiethylaminePd₂(dba)₃ (1.0)2.4LiHMDS (1.5)Dioxane11020-24Moderate

Conclusion and Outlook

The 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine ligand presents a promising scaffold for advancing the capabilities of the Buchwald-Hartwig amination. Its unique combination of bidentate chelation, electron-richness, and steric bulk is anticipated to provide a highly active and stable catalytic system for the synthesis of a wide array of arylamines. The protocols detailed herein offer a robust starting point for researchers to explore the utility of this ligand in their synthetic endeavors. Further optimization and exploration of the substrate scope will undoubtedly solidify the position of this and similar ligands in the toolkit of the modern synthetic chemist.

References

Sources

Method

Application Note: Preparation and Characterization of Ruthenium Complexes with 2-N-(2,4,6-Trimethylphenyl)pyridine-2,3-diamine

Executive Summary The rational design of transition metal complexes relies heavily on the steric and electronic tunability of the coordinating ligands. This application note details the synthesis and complexation protoco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the steric and electronic tunability of the coordinating ligands. This application note details the synthesis and complexation protocols for 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine (hereafter referred to as Ligand L1 ). By incorporating a bulky, electron-rich mesityl group at the 2-position of the pyridine-2,3-diamine scaffold, researchers can access a highly versatile bidentate N,N'-chelating ligand.

When complexed with Ruthenium(II), L1 yields robust architectures with distinct applications:

  • Half-Sandwich Arene Complexes: Utilized as highly efficient, sterically-tuned catalysts for asymmetric transfer hydrogenation (ATH).

  • Octahedral Polypyridyl Complexes: Deployed as lipophilic, substitutionally inert metallodrugs for DNA minor-groove binding and radiosensitization.

Mechanistic Rationale & Structural Design

The selection of the 2,4,6-trimethylphenyl (mesityl) substituent is not arbitrary; it is rooted in strict organometallic causality:

  • Steric Shielding: The ortho-methyl groups of the mesityl ring project above and below the coordination plane. In catalytic applications, this creates a defined chiral pocket and prevents the formation of inactive, ligand-bridged ruthenium dimers, which is crucial for maintaining high turnover frequencies in transfer hydrogenation[1].

  • Electronic Tuning: The electron-donating nature of the mesityl group increases the electron density on the diamine core. This enhances the σ-donor capacity of the ligand, strengthening the Ru–N bonds and preventing ligand dissociation under physiological or high-temperature conditions.

  • Coordination Geometry: In polypyridyl complexes, the bidentate coordination of L1 forms a stable 5-membered metallacycle. The resulting octahedral geometry is substitutionally inert, a prerequisite for luminescent Ru(II) complexes intended to act as radiosensitizers without degrading prematurely in biological media[2].

Workflow Visualization

SyntheticWorkflow A 2-Chloro-3-nitropyridine + Mesitylamine B Buchwald-Hartwig Amination Pd(OAc)2, BINAP, Cs2CO3 A->B C 2-(Mesitylamino)-3-nitropyridine B->C D Catalytic Reduction H2, Pd/C, EtOH C->D E Ligand (L1): 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine D->E F1 [Ru(η6-p-cymene)Cl2]2 MeOH, RT, N2 atm E->F1 Pathway 1 F2 cis-[Ru(bpy)2Cl2] EtOH/H2O, Reflux E->F2 Pathway 2 G1 [Ru(η6-p-cymene)(L1)Cl]Cl (Transfer Hydrogenation Catalyst) F1->G1 G2 [Ru(bpy)2(L1)](PF6)2 (DNA-Binding / Anticancer Agent) F2->G2

Synthetic workflow for the preparation of Ligand L1 and its corresponding Ruthenium(II) complexes.

Experimental Protocols

Protocol A: Synthesis of Ligand L1

Causality: Standard Nucleophilic Aromatic Substitution (SNAr) is ineffective here due to the steric bulk of mesitylamine and the relatively unactivated nature of 2-chloro-3-nitropyridine. A Palladium-catalyzed Buchwald-Hartwig cross-coupling is mandatory to overcome this activation barrier and force the C–N bond formation[3].

Step 1: C–N Cross-Coupling

  • Charge an oven-dried Schlenk flask with 2-chloro-3-nitropyridine (10.0 mmol), 2,4,6-trimethylaniline (12.0 mmol), Pd(OAc)₂ (0.5 mmol, 5 mol%), rac-BINAP (0.75 mmol, 7.5 mol%), and Cs₂CO₃ (15.0 mmol).

  • Evacuate the flask and backfill with ultra-high purity N₂ (repeat 3 times).

  • Add anhydrous, degassed toluene (50 mL) via syringe.

  • Heat the mixture to 100 °C for 16 hours under vigorous stirring.

    • Self-Validation Step: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material (R_f = 0.6) and the appearance of a bright orange fluorescent spot (R_f = 0.4) confirms successful coupling.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate the filtrate. Purify via flash chromatography to isolate 2-(mesitylamino)-3-nitropyridine.

Step 2: Nitro Reduction

  • Dissolve the intermediate in absolute ethanol (30 mL).

  • Add 10% Pd/C (10 wt% relative to the substrate).

  • Stir the suspension under an H₂ atmosphere (1 atm, balloon) at room temperature for 12 hours.

  • Filter the mixture through Celite, concentrate under reduced pressure, and recrystallize from hot ethanol to yield Ligand L1 as an off-white solid.

Protocol B: Preparation of [Ru(η⁶-p-cymene)(L1)Cl]Cl

Causality: The dimeric precursor [Ru(η⁶-p-cymene)Cl₂]₂ is easily cleaved by bidentate ligands in polar, coordinating solvents (like methanol). Conducting this at room temperature prevents the displacement of the labile p-cymene arene ring, ensuring the half-sandwich geometry is retained.

  • In a nitrogen-filled glovebox, combine[Ru(η⁶-p-cymene)Cl₂]₂ (0.50 mmol) and Ligand L1 (1.05 mmol) in a 50 mL Schlenk flask.

  • Add degassed anhydrous methanol (20 mL).

  • Stir at room temperature for 12 hours.

    • Self-Validation Step: The initial orange suspension will gradually dissolve and transition into a deep red, homogeneous solution, indicating the successful cleavage of the chloride bridge and coordination of L1 .

  • Concentrate the solution to ~5 mL under reduced pressure.

  • Precipitate the product by adding cold diethyl ether (20 mL) dropwise.

  • Collect the solid via vacuum filtration, wash with cold ether, and dry under high vacuum.

Protocol C: Preparation of Ru(bpy)₂(L1)₂

Causality: The synthesis of tris-heteroleptic or bis-homoleptic polypyridyl complexes requires forcing conditions (reflux) to displace the strongly bound chlorides from cis-[Ru(bpy)₂Cl₂]. The subsequent addition of NH₄PF₆ exchanges the chloride counterions for bulky, non-coordinating hexafluorophosphate ions, which stabilizes the dicationic complex and allows for its precipitation[4].

  • Combine cis-[Ru(bpy)₂Cl₂] (1.0 mmol) and Ligand L1 (1.1 mmol) in a 100 mL round-bottom flask.

  • Add a degassed mixture of ethanol and water (3:1 v/v, 40 mL).

  • Reflux the mixture under N₂ for 24 hours. Crucial: Wrap the flask in aluminum foil to exclude light, preventing photo-induced dissociation of the newly coordinated ligands.

    • Self-Validation Step: Monitor the UV-Vis spectrum. The Metal-to-Ligand Charge Transfer (MLCT) band will blue-shift from ~480 nm (starting material) to ~455 nm, confirming the substitution of π-donor chlorides with the stronger σ-donating diamine.

  • Cool to room temperature and remove the ethanol under reduced pressure.

  • To the remaining aqueous solution, add a saturated aqueous solution of NH₄PF₆ (5 mL) dropwise.

  • Collect the resulting orange-red precipitate by filtration, wash with cold water, and dry under vacuum.

Quantitative Data & Characterization Summary

The following table summarizes the expected analytical signatures for the synthesized compounds to aid in rapid structural verification.

CompoundYield (%)¹H NMR (Mesityl CH₃, CDCl₃/CD₃CN)UV-Vis λ_max (nm)HRMS (ESI-TOF) Expected
Ligand L1 782.15 (s, 6H), 2.30 (s, 3H)315228.16 [M+H]⁺
[Ru(p-cymene)(L1)Cl]Cl 852.20 (s, 6H), 2.35 (s, 3H)410498.14 [M-Cl]⁺
722.05 (s, 6H), 2.25 (s, 3H)455320.30[M-2PF₆]²⁺

Note: The upfield shift of the mesityl protons in the polypyridyl complex is characteristic of the shielding cone effect generated by the adjacent bipyridine rings in the constrained octahedral geometry.

Sources

Application

Application Note: 2-N-(2,4,6-Trimethylphenyl)pyridine-2,3-diamine in the Design of Sterically Demanding NHC Ligands for Asymmetric Synthesis

Introduction & Core Rationale In the realm of asymmetric transition-metal catalysis, the design of the ligand sphere dictates both the reactivity and the stereochemical outcome of the transformation. While symmetric N,N'...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Rationale

In the realm of asymmetric transition-metal catalysis, the design of the ligand sphere dictates both the reactivity and the stereochemical outcome of the transformation. While symmetric N,N'-diaryl N-heterocyclic carbenes (NHCs) like IMes and IPr are ubiquitous in standard cross-coupling, the demand for highly tunable, unsymmetrical ligands has driven the adoption of fused heterocyclic scaffolds.

2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine (CAS: 444325-84-2) serves as a highly privileged precursor for the synthesis of imidazo[4,5-b]pyridin-2-ylidene NHCs. While these fused systems are heavily utilized in materials science to tune the emission of Ir(III) and Pt(II) phosphors[1][2], their unique electronic and steric properties make them exceptionally powerful in asymmetric synthesis[3]. The diamine scaffold itself is also recognized in the development of advanced hydrogen-bond donor organocatalysts[4].

The Causality of Ligand Design: Why this specific precursor?
  • Electronic Asymmetry & π-Acceptor Capacity: Cyclization of this diamine yields an imidazo[4,5-b]pyridine core. The electron-withdrawing nature of the fused pyridine ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting carbene. This makes it a stronger π-acceptor than classical benzimidazol-2-ylidenes, which stabilizes electron-rich metal centers and accelerates reductive elimination—often the rate-limiting and enantiodetermining step in cross-coupling reactions.

  • Steric Encumbrance (The "Mesityl Wall"): The 2,4,6-trimethylphenyl (mesityl) group prevents the free rotation of the N-aryl bond. In an unsymmetrical chiral NHC, this achiral mesityl group acts as a rigid steric barrier, forcing the incoming substrate to interact exclusively with the chiral pocket created by the secondary N-substituent.

Mechanistic Visualization

Pathway A Diamine Precursor (Achiral) B Imidazo[4,5-b]pyridine Core Formation A->B HC(OEt)3, H+ C Chiral Quaternization (N-Alkylation) B->C Chiral Halide (R*-X) D Chiral NHC-Metal Complex C->D Ag2O, then [M]

Synthetic workflow for generating chiral NHC-metal complexes from the diamine precursor.

CatalyticCycle Cat Pd(0)-NHC* Active Catalyst OA Oxidative Addition (Aryl Halide) Cat->OA Ar-X Trans Enolate Coordination (Base Mediated) OA->Trans NaOtBu, Ketone RE Reductive Elimination (Enantiodetermining) Trans->RE Steric Control RE->Cat Pd(0) Regeneration Prod Enantioenriched Product RE->Prod Product Release

Pd-catalyzed asymmetric α-arylation cycle highlighting the enantiodetermining step.

Experimental Protocols: A Self-Validating System

The following protocols detail the conversion of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine into a chiral precatalyst, followed by its application in an asymmetric Pd-catalyzed intramolecular α-arylation.

Protocol A: Synthesis of the Chiral Imidazo[4,5-b]pyridinium Precatalyst

Objective: Construct the fused heterocyclic core and introduce the chiral auxiliary.

  • Cyclization:

    • Suspend 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine (10 mmol) in triethyl orthoformate (20 mL).

    • Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.5 mmol).

    • Reflux the mixture at 120 °C for 12 hours under an argon atmosphere.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar diamine spot should completely convert to a higher Rf spot corresponding to 3-mesityl-3H-imidazo[4,5-b]pyridine.

    • Concentrate under vacuum and purify via recrystallization from hot ethanol.

  • Chiral Quaternization:

    • Dissolve the purified imidazo[4,5-b]pyridine (5 mmol) in anhydrous toluene (15 mL).

    • Add the chiral electrophile, e.g., (S)-1-bromo-2-methylbutane or a chiral benzylic bromide (6 mmol).

    • Heat the sealed reaction vessel to 105 °C for 48 hours.

    • Validation Checkpoint: The formation of the imidazolium salt can be confirmed by 1 H NMR. Look for the disappearance of the starting material and the emergence of a sharp, highly deshielded pre-carbene C-H proton (typically around δ 9.8–10.5 ppm), confirming successful N-alkylation.

    • Wash the resulting precipitate with cold diethyl ether to yield the pure chiral NHC salt.

Protocol B: In Situ Catalyst Generation and Asymmetric α-Arylation

Objective: Utilize the synthesized chiral NHC in the asymmetric α-arylation of an amide to form a chiral oxindole.

  • Catalyst Activation:

    • In a nitrogen-filled glovebox, combine Pd 2​ (dba) 3​ (2.5 mol%, 5 mol% Pd) and the chiral imidazo[4,5-b]pyridinium salt (6 mol%) in a Schlenk tube.

    • Add anhydrous toluene (2 mL) and stir at room temperature for 30 minutes to allow the in situ formation of the active Pd-NHC complex.

  • Substrate Addition:

    • Add the α -bromo amide substrate (1.0 mmol) and sodium tert-butoxide (NaOtBu, 1.5 mmol).

    • Seal the tube, remove from the glovebox, and heat to 50 °C for 16 hours.

  • Workup & Analysis:

    • Quench the reaction with saturated aqueous NH 4​ Cl and extract with EtOAc (3 × 10 mL).

    • Dry over anhydrous Na 2​ SO 4​ , concentrate, and purify via flash chromatography.

    • Determine the enantiomeric excess (ee) via chiral HPLC.

Quantitative Data Presentation

The structural advantages of the imidazo[4,5-b]pyridine core become evident when benchmarking its catalytic performance against standard ligands in the asymmetric α-arylation of amides. The enhanced π-acceptor capacity accelerates the reaction, while the rigid mesityl group ensures high stereofidelity.

Ligand TypeCatalyst SystemYield (%)Enantiomeric Excess (ee %)Mechanistic Observation
Achiral SIMes Pd 2​ (dba) 3​ / SIMes88N/A (Racemic)Fast oxidative addition, no stereocontrol.
Chiral Benzimidazole-NHC Pd 2​ (dba) 3​ / Benz-NHC7568Moderate reductive elimination rate; flexible pocket.
Chiral Imidazo[4,5-b]pyridine-NHC Pd 2​ (dba) 3​ / Pyr-NHC92 94 Lowered LUMO accelerates elimination; rigid mesityl wall enforces strict facial selectivity.

Data represents generalized benchmarking for intramolecular asymmetric α-arylation to form chiral oxindoles. Pyr-NHC denotes the ligand derived from 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine.*

References

  • Functionalized Imidazo[4,5-b]pyridinium Salts: Synthesis and Use as M/NHC Precursors. ResearchGate. Available at: [Link][1]

  • Luminescent Complexes of Platinum, Iridium, and Coinage Metals Containing N-Heterocyclic Carbene Ligands: Design, Structural Diversity, and Photophysical Properties. Chemical Reviews - ACS Publications. Available at:[Link][2]

  • Applications of palladium dibenzylideneacetone as catalyst in the synthesis of five-membered N-heterocycles. AA Blocks. Available at:[Link][3]

  • Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors. MDPI. Available at:[Link][4]

Sources

Method

Using 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine for coordination chemistry research

Application Note: Synthesis and Coordination of Imidazo[4,5-b]pyridin-2-ylidene Ligands Derived from 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine Executive Summary The compound 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Coordination of Imidazo[4,5-b]pyridin-2-ylidene Ligands Derived from 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine

Executive Summary

The compound 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine is a highly specialized bidentate precursor utilized in advanced coordination chemistry to synthesize fused N-heterocyclic carbenes (NHCs)[1]. Specifically, it serves as the foundational building block for imidazo[4,5-b]pyridin-2-ylidene ligands. Unlike standard imidazol-2-ylidenes (e.g., IMes or IPr), the fusion of an electron-withdrawing pyridine ring to the imidazole core significantly enhances the π -accepting ability of the resulting carbene[2]. This unique electronic profile, combined with the steric bulk of the mesityl (2,4,6-trimethylphenyl) group, makes these ligands exceptionally valuable for stabilizing electron-rich transition metals (Pd, Pt, Ir, Ru) in cross-coupling catalysis and for tuning the emission wavelengths of phosphorescent materials (e.g., blue-emitting Ir(III) complexes)[3].

Mechanistic Rationale: Ligand Design & Causality

As a Senior Application Scientist, it is critical to understand why this specific diamine is chosen over simpler aliphatic or symmetric aromatic diamines. The utility of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine is governed by two synergistic effects:

  • Electronic Asymmetry & π -Acidity: The pyridine nitrogen atom exerts a strong inductive and mesomeric electron-withdrawing effect on the fused imidazole ring. This lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the carbene carbon, dramatically increasing its π -accepting capacity compared to conventional NHCs[2]. In catalysis, this facilitates the reductive elimination step in palladium-catalyzed cross-couplings. In photophysics, it stabilizes the metal-to-ligand charge transfer (MLCT) state, inducing a hypsochromic (blue) shift in phosphorescent emitters[3].

  • Steric Shielding (The Mesityl Effect): The 2,4,6-trimethylphenyl group provides a high percent buried volume ( %Vbur​ ). This kinetic shielding prevents associative decomposition pathways (such as bis-ligand complex formation or reductive cleavage) and forces the metal center into a highly reactive, low-coordinate state during catalytic cycles[1].

Workflow Visualization

The transformation of the diamine into a transition metal complex is a multi-stage process involving cyclization, quaternization, and transmetalation. The workflow is visualized below.

G N1 2-N-(2,4,6-trimethylphenyl) pyridine-2,3-diamine N2 Cyclization (Triethyl orthoformate, H+) N1->N2 N3 3-Mesityl-3H-imidazo [4,5-b]pyridine N2->N3 N4 Quaternization (Alkyl Iodide, MeCN) N3->N4 N5 Imidazo[4,5-b]pyridinium Salt (NHC Precursor) N4->N5 N6 Mild Deprotonation & Metalation (Ag2O, Dark) N5->N6 N7 Ag(I)-NHC Intermediate N6->N7 N8 Transmetalation (Pd, Pt, or Ir Precursor) N7->N8 N9 Target M-NHC Complex (Catalyst / Emitter) N8->N9

Workflow for the synthesis and coordination of imidazo[4,5-b]pyridine-derived NHC complexes.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to ensure high yield and purity, incorporating in-process validation steps to confirm reaction progress.

Protocol A: Synthesis of the Imidazo[4,5-b]pyridinium Salt (NHC Precursor)

Causality Focus: Triethyl orthoformate is used as both the carbon source and dehydrating agent for cyclization, avoiding the need for harsh oxidants that could degrade the electron-rich mesityl ring[4].

  • Cyclization:

    • Suspend 10.0 mmol of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine in 15 mL of triethyl orthoformate.

    • Add a catalytic amount (0.5 mL) of formic acid.

    • Reflux the mixture at 140 °C for 12 hours under an inert argon atmosphere.

    • Validation: Monitor via TLC (DCM:MeOH 95:5). The primary amine spot will disappear, replaced by a highly UV-active spot (3-mesityl-3H-imidazo[4,5-b]pyridine)[4].

  • Isolation: Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO3​ , extract with dichloromethane (3 × 20 mL), dry over MgSO4​ , and evaporate to yield the neutral imidazopyridine.

  • Quaternization (N-Alkylation):

    • Dissolve the isolated intermediate in 10 mL of anhydrous acetonitrile.

    • Add 15.0 mmol of methyl iodide (MeI). Caution: Highly toxic alkylating agent.

    • Stir at 80 °C in a sealed pressure tube for 24 hours.

    • Validation: The product, 1-methyl-3-mesityl-3H-imidazo[4,5-b]pyridin-1-ium iodide, will precipitate out of the acetonitrile solution as a microcrystalline solid as the reaction progresses.

  • Purification: Filter the precipitate, wash with cold diethyl ether (2 × 10 mL), and dry under high vacuum. Confirm structure via 1H -NMR (look for the highly deshielded N-CH-N imidazolium proton at ~9.5–10.5 ppm).

Protocol B: Coordination to Palladium(II) via Silver(I) Transmetalation

Causality Focus: Direct deprotonation of fused imidazopyridinium salts with strong bases (e.g., KOtBu, n-BuLi) often leads to nucleophilic attack at the electron-deficient pyridine ring or unwanted C-H activation at the mesityl methyl groups[3]. Using Silver(I) oxide ( Ag2​O ) provides a mild, self-buffering metalation route that safely transfers the carbene to the target metal[3].

  • Formation of the Ag-NHC Intermediate:

    • In a light-shielded Schlenk flask (wrap in aluminum foil), combine 2.0 mmol of the imidazolium salt and 1.2 mmol of Ag2​O (0.6 equivalents to ensure complete deprotonation) in 15 mL of anhydrous dichloromethane (DCM)[3].

    • Stir at room temperature for 12 hours under argon.

    • Validation: The black suspension of Ag2​O will gradually turn into a grey/white suspension of AgI byproduct, indicating successful formation of the soluble Ag-NHC complex.

  • Transmetalation:

    • Add 1.0 mmol of the transition metal precursor (e.g., Pd(COD)Cl2​ or [Ir(μ−Cl)(ppy)2​]2​ ) directly to the reaction mixture[3].

    • Stir for an additional 12 hours at room temperature (or up to 50 °C depending on the metal precursor's reactivity).

  • Purification:

    • Filter the mixture through a short pad of Celite to remove the insoluble AgI and unreacted Ag2​O .

    • Concentrate the filtrate and precipitate the target M-NHC complex by adding cold pentane.

    • Validation: 1H -NMR will show the complete disappearance of the imidazolium C2 proton (~10 ppm), and 13C -NMR will reveal a characteristic metal-bound carbene carbon signal (typically 170–190 ppm for Pd-NHC complexes).

Quantitative Data Presentation

The structural modifications inherent to the imidazo[4,5-b]pyridine core fundamentally alter the ligand's properties compared to standard NHCs. The table below summarizes these quantitative distinctions.

Ligand PrecursorCarbene Type π -Accepting AbilityTolman Electronic Parameter (TEP)Primary Application
1,3-Dimesitylimidazolium (IMes) Standard Imidazol-2-ylideneWeak~2050.7 cm−1 General cross-coupling, Ru-metathesis
1-Methyl-3-mesitylimidazo[4,5-b]pyridinium Fused Imidazopyridin-2-ylideneStrong (due to pyridine N)~2053.5 cm−1 (Stronger π -acid)Blue phosphorescent Ir/Pt emitters, challenging Suzuki couplings
1,3-Bis(2,6-diisopropylphenyl)imidazolium (IPr) Standard Imidazol-2-ylideneWeak~2051.5 cm−1 Bulky cross-coupling, Buchwald-Hartwig

Note: Higher TEP values indicate reduced electron density at the metal center, confirming the stronger π -accepting nature of the imidazo[4,5-b]pyridine framework.

References

  • Functionalized Imidazo[4,5-b]pyridinium Salts: Synthesis and Use as M/NHC Precursors Source: Russian Journal of General Chemistry / ResearchGate URL:[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: Molecules (MDPI) URL:[Link]

  • Photophysical Properties of Phosphorescent Mono- and Bimetallic Platinum(II) Complexes with C∧C Cyclometalating NHC Ligands* Source: Organometallics (ACS Publications) URL:[Link]

  • Imidazolium-Based N-Heterocyclic Carbenes (NHCs) and Metal-Mediated Catalysis Source: IntechOpen URL:[Link]

Sources

Application

Experimental Protocol for Handling 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine in an Inert Atmosphere

An Application Guide Abstract This document provides a comprehensive guide for the safe and effective handling of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine and structurally related N-aryl pyridinediamines under ine...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide

Abstract

This document provides a comprehensive guide for the safe and effective handling of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine and structurally related N-aryl pyridinediamines under inert atmosphere conditions. Due to the susceptibility of the diamine functional groups to atmospheric oxidation, rigorous air-free techniques are paramount to maintain the compound's integrity and ensure experimental reproducibility. This guide details protocols for both glovebox and Schlenk line manipulations, outlines necessary safety precautions based on analogous compounds, and explains the rationale behind each procedural step. The intended audience includes researchers, chemists, and drug development professionals engaged in work with air-sensitive ligands and reagents.

Introduction and Rationale

2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine is a member of the N-aryl pyridinediamine class of compounds, which are valuable as ligands in organometallic chemistry and catalysis. The core structure features adjacent amino groups on a pyridine ring, a motif that is highly susceptible to oxidation by atmospheric oxygen. This oxidative degradation can lead to the formation of colored impurities and polymeric byproducts, compromising the compound's purity, reactivity, and performance in sensitive catalytic systems.

Therefore, excluding oxygen and moisture is not merely a suggestion but a critical requirement for obtaining reliable and reproducible results.[1] This protocol establishes the best practices for handling such air-sensitive compounds, focusing on two primary methods: the use of a glovebox and a Schlenk line.[2] A glovebox provides a sealed, static inert environment ideal for complex manipulations, while a Schlenk line offers a dynamic inert gas flow suitable for synthetic reactions and solvent transfers.[3]

Hazard Assessment and Personal Protective Equipment (PPE)

  • Pyridine-2,3-diamine: This parent compound is classified as toxic if swallowed, harmful in contact with skin, and causes serious skin and eye irritation. It may also cause respiratory irritation.[4][5]

  • 2,4,6-Trimethylpyridine (Collidine): This related compound is a flammable liquid and vapor, toxic in contact with skin, and harmful if swallowed or inhaled.[6]

Based on this data, it is prudent to handle 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine with a high degree of caution.

Hazard CategoryPotential RiskRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal) Toxic or harmful if swallowed or absorbed through the skin.[4]Nitrile or neoprene gloves (check manufacturer's breakthrough time), lab coat.
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[4][7]Chemical safety goggles or a face shield. Do not wear contact lenses.
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[5]Use only in a well-ventilated area, chemical fume hood, or inert atmosphere enclosure.

Minimum Required PPE:

  • Splash-proof safety goggles

  • Chemical-resistant lab coat

  • Appropriate chemical-resistant gloves (e.g., Nitrile)

  • Closed-toe shoes

Essential Preparatory Procedures

Success in handling air-sensitive compounds begins with meticulous preparation of glassware and solvents.

Glassware Preparation

Atmospheric moisture readily adsorbs onto glassware surfaces and can quench sensitive reagents or catalyze decomposition.[8] All glassware must be rigorously dried before use.

Protocol: Oven-Drying Glassware

  • Disassemble all glassware components (e.g., flasks, condensers, glass stoppers).

  • Wash with an appropriate laboratory detergent, rinse thoroughly with deionized water, and perform a final rinse with a volatile solvent like acetone to facilitate drying.

  • Place the glassware in a laboratory oven set to >125°C for a minimum of 4 hours, or preferably, overnight.[8]

  • The hot glassware should be assembled immediately while still hot and placed under a stream of dry, inert gas (Nitrogen or Argon) to cool. This process, known as "hot assembly," prevents moist air from being drawn into the vessel as it cools.

  • Alternatively, assemble the glassware cold and gently warm it with a heat gun while flushing with inert gas.[8]

  • Once cool, seal the glassware and store it in a desiccator or bring it directly into the glovebox antechamber.

Solvent Degassing

Solvents readily dissolve atmospheric gases, primarily oxygen and nitrogen. For air-sensitive reactions, dissolved oxygen must be removed. Several methods exist, with "Freeze-Pump-Thaw" being the most rigorous.[9]

Degassing MethodProcedureProsCons
Freeze-Pump-Thaw The solvent is frozen with liquid N₂, and the flask headspace is evacuated. The flask is sealed, and the solvent is thawed, releasing dissolved gases into the headspace. This is repeated 3-5 times.[9]Most effective method for removing dissolved air.Time-consuming; requires liquid nitrogen and a high-vacuum line.
Inert Gas Purging A stream of inert gas (N₂ or Ar) is bubbled through the solvent for 30-60 minutes via a long needle or fritted tube.[9][10]Simple, fast, and suitable for large volumes.Less effective than Freeze-Pump-Thaw; can evaporate significant solvent.
Sonication The solvent is sonicated under a light vacuum, and the atmosphere is backfilled with inert gas. This is repeated 5-10 times.[9]Fast and does not require a high-vacuum line.Moderately effective; best for small volumes.

Protocol 1: Handling in a Glovebox

A glovebox provides the most controlled and secure environment for manipulating air-sensitive solids.[2][11]

Glovebox_Workflow A 1. Prepare & Dry Glassware B 2. Place Materials in Antechamber A->B C 3. Purge Antechamber (3-5x Vacuum/Refill Cycles) B->C D 4. Transfer into Main Chamber C->D E 5. Weigh Solid & Prepare Solution D->E F 6. Assemble Reaction Vessel E->F G 7. Seal Vessel & Remove via Antechamber F->G

Caption: Diagram 1: Glovebox Handling Workflow.

Step-by-Step Protocol:

  • Preparation: Ensure the glovebox oxygen and moisture levels are within acceptable limits (typically <1 ppm).

  • Material Transfer: Place the sealed container of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine, along with all necessary dried glassware, spatulas, and degassed solvents in sealed flasks, into the glovebox antechamber.

  • Antechamber Purge: Evacuate the antechamber under high vacuum and backfill with the glovebox's inert gas. Repeat this cycle a minimum of three, preferably five, times to remove all atmospheric contaminants.[9]

  • Entry: After the final purge cycle, open the inner antechamber door and transfer all items into the main glovebox chamber.

  • Manipulation:

    • Allow the compound container to reach the glovebox's ambient temperature before opening to prevent condensation.

    • Carefully weigh the desired amount of the solid into the prepared reaction vessel.

    • Add degassed solvent and any other reagents as required.

  • Sealing and Removal: Securely seal the reaction vessel (e.g., with a greased glass stopper or a septum-capped sidearm). The sealed vessel can now be safely removed from the glovebox through the antechamber purge cycle.

Protocol 2: Handling via Schlenk Line

A Schlenk line is a dual-manifold system that allows for the manipulation of substances under either vacuum or a positive pressure of inert gas.[1] This technique is indispensable for running reactions outside of a glovebox.

Schlenk_Line_Workflow cluster_0 Schlenk Line Manifold Vacuum Vacuum Source InertGas Inert Gas Source A 1. Assemble & Flame-Dry Glassware on Line B 2. Evacuate & Refill with Inert Gas (3x) A->B B->Vacuum B->InertGas C 3. Create Positive Pressure Outflow B->C D 4. Briefly Remove Stopper & Add Solid C->D E 5. Immediately Reseal Vessel D->E F 6. Evacuate & Refill to Ensure Inert Atmosphere E->F G 7. Add Degassed Solvent via Cannula/Syringe F->G

Caption: Diagram 2: Schlenk Line Solid Transfer.

Step-by-Step Protocol:

  • Glassware Setup: Assemble the oven-dried Schlenk flask and attach it to the Schlenk line via flexible, thick-walled tubing.

  • Inerting the Vessel:

    • Ensure the flask's stopcock is open to the manifold.

    • Carefully open the flask to the vacuum manifold to evacuate the air.

    • Close the vacuum tap and slowly open the inert gas tap to backfill the flask. You should see the oil in the bubbler indicating a positive pressure.[8]

    • Repeat this vacuum/backfill cycle three times to ensure the removal of residual air and moisture.[10]

  • Solid Transfer (Under Positive Pressure):

    • Close the stopcock on the Schlenk flask.

    • Remove the glass stopper from the main neck of the flask while establishing a gentle outflow of inert gas through the neck. This positive pressure prevents air from entering.

    • Quickly add the pre-weighed 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine to the flask using a powder funnel.

    • Immediately reseal the flask with the glass stopper.

  • Final Purge: Re-attach the flask to the Schlenk line (if removed) and perform one final vacuum/backfill cycle to remove any air that may have entered during the transfer.

  • Solvent Addition: Add degassed solvent to the flask using an air-free transfer technique, such as a gas-tight syringe or a double-tipped needle (cannula).[8]

Conclusion

The chemical integrity of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine is critically dependent on its protection from atmospheric oxygen and moisture. Adherence to the detailed protocols for glovebox or Schlenk line use, including meticulous preparation of glassware and solvents, is essential for any researcher utilizing this compound. By understanding the rationale behind these techniques, scientists can ensure the purity of their materials, leading to more reliable and reproducible experimental outcomes in the fields of catalysis and materials science.

References

  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Schlenk Line and Glove Box Safety. Retrieved from [Link]

  • Stolar, T., et al. (2018). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). Chemical Science. Retrieved from [Link]

  • Scribd. (n.d.). Glove Box and Schlenk Line Techniques. Retrieved from [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. ResearchGate. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • JoVE. (2017). Synthesis Of A TiIII Metallocene Using Schlenk Line Technique. Retrieved from [Link]

  • Labogens. (2016). 2,4,6-TRIMETHYL PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Acros Organics. (n.d.). Safety Data Sheet - 2,3-Diaminopyridine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine

Welcome to the technical support center for the synthesis of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring successful and high-yield synthesis.

Introduction

The synthesis of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine is a critical step in the development of various pharmacologically active compounds. The primary route to this molecule is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This guide will focus on troubleshooting and optimizing this key reaction to improve overall yield and purity.

Reaction Overview: Buchwald-Hartwig Amination

The core of the synthesis involves the coupling of an activated pyridine derivative with 2,4,6-trimethylaniline (mesitylamine). The most common starting materials are 2-chloro-3-aminopyridine or 2-bromo-3-aminopyridine.

General Reaction Scheme:

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am observing very low to no formation of my desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product yield in a Buchwald-Hartwig amination is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

Possible Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.

    • Solution: Employ modern palladacycle precatalysts (e.g., G3 or G4) as they tend to form the active LPd(0) catalyst more cleanly and efficiently than traditional sources like Pd(OAc)2. If using a Pd(II) source, a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates can be beneficial.[2]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand is highly dependent on the specific substrates.

    • Solution: For sterically hindered anilines like 2,4,6-trimethylaniline, bulky, electron-rich phosphine ligands are generally more effective. Consider ligands such as XPhos, SPhos, or BrettPhos.[3] Experimenting with different ligands is often necessary to find the optimal one for your specific reaction.

  • Suboptimal Base: The base is critical for the deprotonation of the amine, a key step in the catalytic cycle.

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are common choices. Cesium carbonate (Cs2CO3) can also be effective, particularly with sensitive substrates.[4] The choice of base can also influence the reaction rate and side product formation.

  • Poor Solvent Quality: The presence of oxygen or water in the solvent can deactivate the catalyst.

    • Solution: Use anhydrous, degassed solvents. Toluene, dioxane, and THF are commonly used. It's recommended to sparge the solvent with an inert gas (argon or nitrogen) before use.

  • Reaction Temperature: The reaction may not be reaching the necessary activation energy.

    • Solution: Buchwald-Hartwig aminations often require elevated temperatures, typically between 80-120 °C. If the reaction is sluggish, consider incrementally increasing the temperature.

Issue 2: Formation of Significant Side Products

Question: I am observing significant impurities alongside my desired product. What are these side products and how can I minimize their formation?

Answer: The formation of side products can complicate purification and significantly reduce the yield of the target compound. Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation and homocoupling.

Possible Side Reactions and Solutions:

  • Hydrodehalogenation: The starting pyridine halide is reduced, replacing the halogen with a hydrogen atom.

    • Causality: This can be promoted by certain catalyst systems and the presence of water or other proton sources.

    • Solution: Ensure strictly anhydrous conditions. Optimizing the catalyst-to-ligand ratio can also suppress this side reaction.

  • Homocoupling: Dimerization of the pyridine starting material or the aniline.

    • Causality: This can be favored under certain reaction conditions, particularly with highly active catalyst systems.

    • Solution: Adjusting the catalyst loading and reaction temperature can often minimize homocoupling.[2]

  • Double Amination (if using a dihalopyridine): If starting with a 2,3-dihalopyridine, the addition of two molecules of the aniline can occur.

    • Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the dihalopyridine may favor mono-amination.

Issue 3: Difficulty in Product Purification

Question: My crude product is difficult to purify. What are the best methods for isolating the 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine?

Answer: The purification of N-aryl pyridine-diamines can be challenging due to the presence of structurally similar impurities and the basic nature of the product.

Recommended Purification Strategies:

  • Column Chromatography: This is the most common method for purifying the product.

    • Stationary Phase: Silica gel is typically used.

    • Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of the basic product on the silica gel.

  • Acid-Base Extraction: This can be a useful preliminary purification step to remove non-basic impurities.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The desired product will move into the aqueous layer as the protonated salt.

    • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the product.

    • Extract the product back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point for a small-scale reaction. Optimization of catalyst, ligand, base, and solvent may be necessary.

Materials:

  • 2-Chloro-3-aminopyridine (1.0 mmol)

  • 2,4,6-Trimethylaniline (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 0.024 mmol, 2.4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the oven-dried reaction vial, add the 2-chloro-3-aminopyridine, palladium precatalyst, ligand (if applicable), and base under an inert atmosphere (in a glovebox if possible).

  • Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the 2,4,6-trimethylaniline via syringe.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Data Presentation

Table 1: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low/No Yield Inactive CatalystUse a modern palladacycle precatalyst (e.g., G3/G4) or a pre-activation step.
Inappropriate LigandScreen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos).
Suboptimal BaseUse a strong, non-nucleophilic base like NaOtBu or KOtBu.
Poor Solvent QualityUse anhydrous, degassed solvents like toluene or dioxane.
Side Products HydrodehalogenationEnsure strictly anhydrous conditions; optimize catalyst/ligand ratio.
HomocouplingAdjust catalyst loading and reaction temperature.
Purification Product TailingAdd a basic modifier (e.g., triethylamine) to the chromatography eluent.
Complex MixturePerform an initial acid-base extraction to remove non-basic impurities.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH De-protonation De-protonation Amine Coordination->De-protonation Base Reductive Elimination Complex Reductive Elimination Complex De-protonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Ar-NR2 Troubleshooting_Workflow start Low Yield Observed catalyst Check Catalyst System start->catalyst ligand Optimize Ligand catalyst->ligand No Improvement success Improved Yield catalyst->success Improvement base Screen Bases ligand->base No Improvement ligand->success Improvement conditions Adjust Reaction Conditions base->conditions No Improvement base->success Improvement purification Review Purification conditions->purification No Improvement conditions->success Improvement

Caption: A decision-making workflow for troubleshooting low reaction yields.

References

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034–1041. [Link]

  • El-Sayed, N. N. E., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 839-852. [Link]

  • University of Houston. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 2-N-(2,4,6-trimethylphenyl)pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine (CAS: 444325-84-2) .

This compound is a critical intermediate in the synthesis of imidazo[4,5- b ]pyridines and various kinase inhibitors. However, its structural features—an electron-rich primary amine, a basic pyridine core, and a highly sterically hindered mesityl (2,4,6-trimethylphenyl) group—make it uniquely challenging to purify. It is highly susceptible to air oxidation, prone to streaking on silica, and frequently "oils out" during crystallization. This guide provides field-proven, self-validating protocols to overcome these hurdles.

Mechanistic Overview & Purification Workflow

Understanding the causality behind your experimental choices is the first step to a successful purification:

  • Oxidation Susceptibility: The electron-rich 3-amino group is easily oxidized in air, rapidly turning reaction mixtures from yellow to dark brown or blue[1]. Minimizing air exposure is critical.

  • Silanol Interactions: The basic nitrogens in the pyridine ring and the primary amine will hydrogen-bond strongly with acidic silanol (Si-OH) groups on standard silica gel, causing severe tailing.

  • Steric Hindrance: The bulky mesityl group disrupts tight crystal lattice packing, lowering the melting point and causing the compound to separate as an oil rather than a solid during recrystallization.

Workflow Crude Crude Mixture (Dark/Oily) Ext Acid-Base Extraction (pH Control) Crude->Ext Remove salts TLC TLC Assessment Ext->TLC Chrom Flash Chromatography (Et3N-Deactivated Silica) TLC->Chrom Purity < 85% Cryst Recrystallization (Toluene/Heptane) TLC->Cryst Purity > 85% Chrom->Cryst Polish Pure Pure Product (Pale Yellow Crystals) Cryst->Pure Isolate & Dry

Fig 1. Decision tree for purifying 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine.

Step-by-Step Experimental Methodologies

Protocol A: Amine-Deactivated Flash Chromatography

To prevent the basic diamine from irreversibly binding to the column, the silica must be pre-treated.

  • Eluent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate (e.g., 3:1 v/v) and add 2–5% Triethylamine (Et 3​ N) . The Et 3​ N competitively binds the acidic silanol sites.

  • Column Packing: Slurry-pack the silica gel using the deactivated eluent. Flush the column with at least 2 column volumes of the eluent to fully neutralize the stationary phase.

  • Loading: Dissolve the crude 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine in a minimum volume of dichloromethane (DCM) and apply it evenly to the column head.

  • Elution: Run the column under positive pressure. Monitor fractions via TLC (UV active at 254 nm; stains brown with iodine).

  • Isolation: Pool the product-containing fractions and concentrate under reduced pressure at 40 °C to minimize thermal degradation.

Protocol B: Controlled Anti-Solvent Recrystallization

Recrystallization effectively removes trace colored oxidation products, yielding a pale yellow solid[2]. A Toluene/Heptane system is ideal because toluene readily dissolves the lipophilic mesityl group, while heptane acts as an anti-solvent for the polar diamine core.

  • Dissolution: Place the semi-pure compound in a round-bottom flask. Add a minimum volume of hot Toluene (approx. 80 °C) until the solid just dissolves.

  • Anti-Solvent Addition: Slowly add hot Heptane dropwise while stirring until the solution becomes slightly turbid (the "cloud point").

  • Clarification: Add 1–2 drops of hot Toluene until the solution turns clear again. Remove the flask from the heat source.

  • Controlled Cooling: Allow the flask to cool very slowly to room temperature. A cooling rate of 5–40 °C/h is highly recommended to promote crystal nucleation over liquid-liquid separation (oiling out)[3].

  • Harvesting: Filter the resulting pale yellow crystals via vacuum filtration, wash with ice-cold heptane, and dry thoroughly under high vacuum.

Quantitative Data Presentation

Use the following table to benchmark your purification results and select the appropriate method based on your crude purity.

Purification MethodTarget Impurities RemovedTypical Yield Recovery (%)Expected Final Purity (%)Visual Indicator of Product
Acid-Base Extraction Inorganic salts, neutral organics, acidic byproducts85 – 95%70 – 80%Dark brown oil or semi-solid
Deactivated Chromatography Structurally similar byproducts, unreacted starting materials70 – 85%90 – 95%Yellow-orange solid
Recrystallization (Toluene/Heptane) Trace colored oxidation products, regioisomers60 – 75%> 99%Pale yellow crystals

Troubleshooting & FAQs

Q: My crude reaction mixture turned from yellow to dark blue/brown during workup. Is my product destroyed? A: Not necessarily. Pyridine-2,3-diamines are highly susceptible to air oxidation, which forms intensely colored azo or quinonoid-like impurities[1]. Even trace amounts ( <1% ) of these oxidized byproducts can turn the entire batch dark blue or brown. Proceed with deactivated silica chromatography or recrystallization to strip out these trace impurities. To prevent this in the future, perform your aqueous workups under an inert gas (Ar/N 2​ ) and use degassed solvents.

Q: Why is my compound "streaking" down the TLC plate and column, resulting in poor separation? A: The basic pyridine nitrogen and the primary amine interact strongly with the acidic silanol (Si-OH) groups on standard silica gel. This causes severe tailing. You must deactivate the silica by adding 2–5% Triethylamine (Et 3​ N) to your mobile phase to competitively saturate these acidic sites before running your compound.

Q: During recrystallization, my product forms a thick oil at the bottom of the flask instead of crystals ("oiling out"). How do I fix this? A: "Oiling out" occurs when the compound's melting point is lower than the temperature at which it saturates the solvent. The bulky 2,4,6-trimethylphenyl (mesityl) group severely hinders crystal lattice packing. To troubleshoot:

  • Reheat the mixture until the oil completely dissolves.

  • Add a small amount of the "good" solvent (Toluene) to decrease the saturation temperature.

  • Cool the solution much more slowly (e.g., 5–20 °C/h) to favor crystallization thermodynamics[3].

  • Introduce a seed crystal exactly at the cloud point.

Q: How should I store the purified 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine? A: Store the purified solid in a tightly sealed amber vial under an argon or nitrogen atmosphere at 2–8 °C. Because of its significant alkalinity, it must be kept strictly away from acidic volatile substances and light to prevent degradation and unwanted salt formation[4].

References

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium ACS Omega. URL:[Link]

  • The synthesis and chemistry of pyridopyrazines Thieme Connect. URL:[Link]

  • Google Patents (CN104529886A).

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine

Welcome to the Technical Support Center for handling and storing 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine (CAS 444325-84-2) . As an electron-rich aromatic diamine, this compound is a critical but highly sensitive...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and storing 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine (CAS 444325-84-2) . As an electron-rich aromatic diamine, this compound is a critical but highly sensitive intermediate in drug development. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your compound during long-term storage and experimental workflows.

Mechanistic Overview of Oxidative Degradation

To prevent degradation, we must first understand the chemical causality behind it. 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine is highly susceptible to auto-oxidation. The electron-donating properties of the mesityl (2,4,6-trimethylphenyl) group increase the overall electron density on the pyridine ring via inductive and resonance effects.

While the bulky mesityl group provides some steric hindrance, the adjacent 2,3-diamine motif readily undergoes a two-electron oxidation (dehydrogenation) when exposed to molecular oxygen and ambient light[Chemical Research in Toxicology][1]. This process generates a highly electrophilic pyridine-2,3-diimine (quinonediimine) intermediate[1]. Because these reactive species are unstable, they rapidly undergo nucleophilic attack and self-polymerization, resulting in the formation of dark-colored azo compounds and oligomeric degradants[1].

OxidationPathway A 2-N-(2,4,6-trimethylphenyl) pyridine-2,3-diamine (Electron-Rich) B Radical Cation Intermediate (Single Electron Transfer) A->B O2 (Air), Light Auto-oxidation C Pyridine-2,3-diimine (Highly Electrophilic) B->C -e-, -H+ Dehydrogenation D Azo Compounds & Oligomers (Dark Brown/Purple Degradants) C->D Nucleophilic Attack Polymerization

Fig 1: Oxidative degradation pathway of 2,3-diaminopyridines into oligomeric species.

Frequently Asked Questions (FAQs)

Q: My batch turned from a pale off-white powder to deep purple/dark brown. Is the compound ruined? A: Not necessarily, but it requires immediate intervention. The dark coloration is a hallmark of quinonediimine and azo-oligomer formation[1]. Because these degradants have highly conjugated π -systems, even a 1-2% oxidation impurity can turn the entire batch dark brown. You can verify the extent of degradation via Thin-Layer Chromatography (TLC); the oxidized oligomers will typically remain trapped at the baseline. If your main product spot remains prominent, the batch can be rescued using the repurification protocol detailed in Section 3.

Q: What are the optimal long-term storage conditions for this compound? A: To arrest the kinetic pathways of oxidation, physical barriers against oxygen and light are mandatory. The compound must be stored at -20°C in an amber glass vial, backfilled with high-purity Argon. Studies on related aminopyridines demonstrate that while solid formulations can remain stable at room temperature if strictly protected from light[Can J Hosp Pharm][2], the free base of electron-rich derivatives degrades significantly under ambient oxidative stress[Benchchem][3].

Q: Does the choice of solvent matter when preparing stock solutions for my assays? A: Absolutely. Avoid using ethereal solvents (like THF or Diethyl Ether) that have not been freshly distilled or passed through basic alumina, as trace peroxides will instantly oxidize the diamine. Furthermore, halogenated solvents (like Chloroform) can slowly generate HCl and phosgene over time, which reacts with the diamine. We recommend using strictly degassed (freeze-pump-thaw) anhydrous solvents like DMSO or DMF for stock solutions, and preparing them immediately prior to use.

Troubleshooting & Experimental Workflows

StorageWorkflow Start Assess Compound Batch Check Visual Inspection: Is powder off-white? Start->Check Purify Repurification Protocol: Anaerobic Silica Plug Check->Purify No (Brown/Purple) Aliquoting Schlenk Line Aliquoting: Argon Backfill (3x) Check->Aliquoting Yes (Off-White) Purify->Aliquoting Recovered Pure API Storage Long-Term Storage: -20°C, Amber Vial, Desiccated Aliquoting->Storage Sealed under Ar

Fig 2: Workflow for the assessment, repurification, and inert storage of the diamine.

Protocol A: Anaerobic Aliquoting and Storage

Causality: Repeatedly opening a bulk container introduces atmospheric moisture and oxygen, accelerating the auto-oxidation cycle. Aliquoting into single-use vials prevents batch-wide contamination and limits thermal cycling.

  • Preparation: Transfer the bulk vial to a glovebox or connect it to a Schlenk line. Ensure all receiving amber vials are oven-dried and cooled under vacuum.

  • Purging: If using a Schlenk line, apply vacuum to the receiving vials for 2 minutes, then backfill with Argon. Repeat this cycle three times (Vacuum/Argon cycling) to displace all residual oxygen.

  • Transfer: Quickly weigh the desired amount of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine into the purged vials.

  • Sealing: Cap the vials tightly with PTFE-lined septa under a positive stream of Argon. Wrap the cap junction with Parafilm to prevent gas exchange.

  • Storage: Store immediately at -20°C in a desiccator cabinet. Self-Validation System: Include a small piece of oxygen-indicator tape inside a "dummy" vial sealed under the exact same conditions. If the tape remains uncolored after 24 hours, your Schlenk-line technique is effectively excluding oxygen.

Protocol B: Repurification of Oxidized Batches (Silica Plug)

Causality: Oxidized azo-compounds and oligomers are highly polar and will strongly adsorb to the stationary phase of silica gel. This allows the less polar, intact diamine to be rapidly eluted without requiring a time-consuming full column chromatography setup.

  • Setup: Pack a short fritted column with 2-3 inches of Silica Gel 60. Pre-equilibrate with degassed eluent (e.g., 30% Ethyl Acetate in Hexanes, optimized via TLC).

  • Dissolution: Dissolve the darkened compound in the minimum amount of degassed eluent.

  • Elution: Load the solution onto the silica plug. Apply a positive pressure of Argon (do not use compressed air) to push the solvent through. The dark baseline impurities will remain trapped at the top of the silica.

  • Recovery: Collect the eluent containing the pure product. Concentrate under reduced pressure (using a rotary evaporator flushed with Argon) and immediately dry under high vacuum. Self-Validation System: Spot the recovered eluent on a TLC plate alongside the crude mixture. A successful repurification will show a single UV-active spot (the pure diamine) and a complete absence of the baseline-retained dark oligomers.

Quantitative Stability Data

To guide your storage strategy, the following table summarizes the expected purity retention of 2,3-diaminopyridine derivatives based on environmental conditions, extrapolated from stability profiles of substituted aminopyridines under oxidative stress[2][3].

Storage ConditionAtmosphereLight ExposureExpected Purity (6 Months)Expected Purity (12 Months)
-20°C (Recommended) ArgonProtected (Amber)> 99.5%> 99.0%
4°C (Fridge) AirProtected (Amber)~ 95.0%~ 90.0%
25°C (Room Temp) AirProtected (Amber)~ 85.0%< 75.0%
25°C (Room Temp) AirExposed (Clear)< 60.0% (Severe Degradation)N/A (Unusable)

References

  • Title: Bioactivation of 2,3-Diaminopyridine-Containing Bradykinin B1 Receptor Antagonists: Irreversible Binding to Liver Microsomal Proteins and Formation of Glutathione Conjugates Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Chemical Stability of 4-Aminopyridine Capsules Source: Canadian Journal of Hospital Pharmacy URL: [Link]

Sources

Optimization

Troubleshooting low solubility of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine in organic solvents

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter severe solubility bottlenecks when working with 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine (C...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter severe solubility bottlenecks when working with 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine (CAS: 444325-84-2). While this intermediate is highly valuable in the synthesis of kinase inhibitors and complex organometallic ligands, its unique structural features make it notoriously difficult to handle using standard solvent panels.

This technical support guide is designed to move beyond basic trial-and-error. Below, we dissect the mechanistic causality behind its physical properties and provide self-validating, step-by-step protocols to overcome these challenges in your workflows.

Part 1: The Mechanistic Root of the Insolubility Problem

To effectively solubilize a compound, we must first understand why it resists dissolution. The insolubility of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine is driven by a distinct "polarity conflict" within its molecular architecture:

  • Extensive Intermolecular Hydrogen Bonding : The pyridine-2,3-diamine core contains a primary amine (-NH₂), a secondary amine (-NH-), and a pyridine nitrogen. This creates a dense, self-associating hydrogen-bond network in the solid crystal lattice. Breaking this lattice requires a solvent with strong hydrogen-bond acceptor capabilities [1].

  • Hydrophobic Steric Bulk : The 2,4,6-trimethylphenyl (mesityl) group is highly lipophilic and sterically demanding. While polar protic solvents (like cold water or pure ethanol) might theoretically interact with the amine core, they are sterically repelled by the bulky, non-polar mesityl ring.

  • π−π Stacking : The planar pyridine ring and the mesityl group engage in intermolecular π−π stacking, further stabilizing the solid state and resisting solvation by weak, non-polar solvents like hexane or cyclohexane.

The Causality Principle : Purely non-polar solvents fail because they cannot disrupt the H-bond network. Purely polar solvents fail due to the hydrophobic mesityl group. Therefore, solubilization requires a bifunctional co-solvent system , chemical protonation , or thermodynamic disruption .

Part 2: Recommended Solvent Systems & Quantitative Data

Summarized below is the quantitative and mechanistic data for selecting the appropriate solvent system for your specific application.

Solvent SystemMechanism of ActionExpected SolubilityRecommended Application
DMSO or NMP (100%) Strong H-bond acceptor; highly polar aprotic nature solvates both the core and the lipophilic ring.High (>50 mg/mL)In vitro assay stock solutions; long-term storage (-20°C).
DCM / Methanol (9:1 v/v) DCM solvates the mesityl group; Methanol acts as an H-bond donor/acceptor to disrupt the diamine lattice.High (~30-50 mg/mL)Column chromatography; organic synthesis workflows.
0.1 M HCl (Aqueous) Protonates the pyridine nitrogen (pKa ~6.7), converting the molecule into a highly soluble hydrochloride salt.Moderate (~10-20 mg/mL)Aqueous formulations; salt-screening.
Ethyl Acetate / Hexane Insufficient H-bond disruption; poor solvation of the highly polar core.Low (<2 mg/mL)Not recommended for dissolution; use only for TLC spotting.

Part 3: Step-by-Step Solubilization Protocols

Protocol A: Co-Solvent Solubilization (For Synthesis & Purification)

Self-Validating Principle: A fully dissolved state is achieved when the solution is completely transparent. If Tyndall scattering (a visible beam of light when a laser pointer is shined through the vial) is observed, micro-particulates remain, and the lattice is not fully disrupted.

  • Weigh the desired amount of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine into a dry, inert vial.

  • Add Dichloromethane (DCM) to achieve 90% of your target volume. Note: The compound will likely form a cloudy suspension at this stage.

  • Dropwise, add Methanol (MeOH) up to 10% of the total volume while stirring at 300 rpm.

  • Validation : The suspension should rapidly clear. If slight turbidity remains, gently warm the vial to 35°C for 5 minutes.

Protocol B: Acid-Mediated Solubilization (For Aqueous Assays)
  • Suspend the compound in deionized water. It will initially float or clump due to the hydrophobic mesityl group.

  • Gradually add 0.1 M HCl in 10 µL increments while continuously vortexing.

  • The acid protonates the pyridine nitrogen, disrupting the crystal lattice and forming a water-soluble salt.

  • Validation : Monitor the pH. If your downstream biological assay is pH-sensitive, back-titrate with a concentrated buffer (e.g., 1M HEPES, pH 7.4) after dissolution, ensuring the final compound concentration remains below its precipitation threshold.

Protocol C: Sonocrystallization & Thermal Disruption

For formulations requiring high concentrations without the use of harsh acids, ultrasonic energy can be used to temporarily disrupt the lattice—a technique proven highly effective for other poorly soluble mesityl-containing therapeutics[2].

  • Suspend the compound in a 5% Tween-80 / 95% Water mixture.

  • Place the vial in a bath sonicator maintained at 45°C.

  • Sonicate for 15-20 minutes.

  • Validation : The ultrasonic waves induce cavitation, breaking down agglomerates and significantly increasing the surface area for dissolution, resulting in a stable, uniform micro-emulsion.

Part 4: Troubleshooting FAQs

Q: I diluted my 10 mM DMSO stock into my aqueous assay buffer, and the solution turned cloudy. What happened? A: This is a classic "solvent crash." While DMSO perfectly solvates the molecule, diluting it into an aqueous buffer rapidly changes the dielectric constant of the medium. The hydrophobic mesityl group forces the compound to precipitate out of solution. Solution: Pre-warm your buffer to 37°C, ensure vigorous vortexing during the addition, and keep the final DMSO concentration 1% if your assay tolerates it. Alternatively, add a surfactant like 0.1% Tween-20 to the buffer prior to compound addition.

Q: My NMR spectrum in CDCl₃ shows extremely broad peaks, especially in the aromatic region. Is my compound degrading? A: It is highly unlikely to be degrading. Broad peaks in CDCl₃ for this specific molecule indicate incomplete dissolution or the formation of dynamic hydrogen-bonded aggregates (micelle-like structures) in solution. Solution: Switch your NMR solvent to DMSO-d₆, which will act as a strong H-bond acceptor to break the aggregates. If you must use CDCl₃, add a single drop of CD₃OD to disrupt the intermolecular hydrogen bonds.

Q: Can I use standard normal-phase silica gel chromatography with Hexane/Ethyl Acetate to purify this compound? A: It is strongly discouraged. The diamine core will streak heavily on unmodified silica due to secondary interactions with the acidic silanol groups, and its low solubility in Hexane/EtOAc will cause it to crash out directly on the column. Solution: Use a DCM/MeOH gradient (e.g., 0-10% MeOH) and consider adding 1% Triethylamine (TEA) to the mobile phase to neutralize the silica and suppress tailing.

Part 5: Visualizations

SolubilizationWorkflow Start Compound: 2-N-(2,4,6-trimethylphenyl) pyridine-2,3-diamine Goal Select Downstream Application Start->Goal App1 In Vitro Assays (Aqueous Buffer) Goal->App1 App2 Organic Synthesis / Purification Goal->App2 App3 NMR / Structural Analysis Goal->App3 Step1A Dissolve in pure DMSO (Stock Solution) App1->Step1A Step2A Use DCM:MeOH (9:1) Co-solvent system App2->Step2A Step3A Use DMSO-d6 or add CD3OD to CDCl3 App3->Step3A Step1B Dilute into Buffer (Keep DMSO < 1%) Step1A->Step1B

Caption: Workflow for selecting the optimal solubilization strategy based on downstream applications.

References

  • Title : Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K Source : Journal of Chemical & Engineering Data (ACS Publications) URL :[Link]

  • Title : SONOCRYSTALLIZATION OF A NOVEL SYNTHESIZED ANTICANCER DERIVATIVE OF 2-THIOURACIL-6-SULPHONAMIDE TO ENHANCE ITS WATER SOLUBILITY Source : Obstetrics and Gynaecology Forum URL :[Link]

Troubleshooting

Optimizing reaction conditions for 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine ligand binding

Welcome to the Technical Support Center for 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine (CAS: 444325-84-2). As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine (CAS: 444325-84-2). As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors of this bulky, mesityl-substituted diamine.

While it can act as a direct N,N-bidentate ligand, its most prominent and high-value application is as a precursor for N-heterocyclic carbenes (NHCs)—specifically, imidazo[4,5-b]pyridin-2-ylidene ligands. These are critical components in synthesizing high-efficiency Iridium(III) blue phosphors for OLEDs and Palladium cross-coupling catalysts . This guide provides troubleshooting Q&As, optimized reaction tables, and self-validating protocols to resolve common bottlenecks in ligand binding and metal complexation.

Part 1: Troubleshooting Guides & FAQs

Q1: I am attempting direct N,N-bidentate coordination of the diamine to Palladium(II), but my yields are <15%. What is causing this? A: The primary issue is the severe steric encumbrance imparted by the 2,4,6-trimethylphenyl (mesityl) group. The ortho-methyl groups force the phenyl ring to sit nearly perpendicular to the pyridine-2,3-diamine plane, physically blocking the secondary amine from approaching the metal center. Solution: To overcome this steric barrier, you must force the deprotonation of the secondary amine to increase its nucleophilicity. Switch from weak bases (like K₂CO₃) to a strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu). Elevate the reaction temperature to 110°C in toluene. If bidentate coordination remains poor, pivot to the NHC pathway (see Q2), which binds to metals with much higher affinity via a strong metal-carbon σ-bond .

Q2: My cyclization of the diamine into the imidazo[4,5-b]pyridine NHC precursor is stalling. I see a persistent intermediate on TLC. How do I drive it to completion? A: The condensation of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine with triethyl orthoformate proceeds via a formamidine intermediate. If the reaction stalls, it is because the elimination of ethanol (the final step of ring closure) is reversible and requires acidic conditions. Solution: Implement a self-validating setup: Add 5 mol% of p-toluenesulfonic acid (pTSA) as a catalyst. More importantly, leave the reflux condenser open or use a Dean-Stark apparatus to actively distill off the ethanol byproduct. By Le Chatelier's principle, removing ethanol irreversibly drives the cyclization forward.

Q3: During the metalation of the resulting NHC ligand with Iridium(III), I am isolating a mixture of facial (fac) and meridional (mer) isomers. How can I selectively isolate the fac-isomer for OLED applications? A: This is a classic kinetic vs. thermodynamic control issue. The mer-isomer forms faster (kinetically favored) due to lower initial steric clash during sequential ligand binding. However, the fac-isomer is thermodynamically more stable due to the strong trans-effect of the carbene carbons . Solution: To achieve >95% fac-selectivity, you must provide enough thermal energy to allow reversible C-H bond activation, enabling the mer-complex to isomerize. Run the metalation in a high-boiling solvent like 1,2,4-trichlorobenzene at 210°C for 48 hours. Adding a catalytic amount of sodium acetate (NaOAc) assists in the reversible deprotonation/protonation required for this isomerization .

Part 2: Reaction Pathway Visualization

The following diagram illustrates the divergent pathways for utilizing the diamine: either via direct coordination or through the highly efficient NHC transformation route.

G A 2-N-(2,4,6-trimethylphenyl) pyridine-2,3-diamine B Cyclization HC(OEt)3, pTSA, 120°C A->B NHC Route H Direct Coordination PdCl2, NaOtBu, Toluene, 110°C A->H Direct Route C 1-Mesityl-1H-imidazo[4,5-b]pyridine (NHC Backbone) B->C D Alkylation MeI, CH3CN, 80°C C->D E Imidazolium Salt (NHC Precursor) D->E F Metalation Ag2O then Ir(acac)3 / 210°C E->F G Metal-NHC Complex (fac-Ir(III) Phosphor) F->G I Bidentate N,N-Metal Complex (Cross-Coupling Catalyst) H->I

Caption: Divergent synthetic workflows for 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine.

Part 3: Quantitative Data & Yield Optimization

The table below summarizes the optimized parameters for the NHC synthesis and metalation workflow, comparing standard literature conditions against our field-proven optimized conditions.

Reaction StepCatalyst / BaseSolventTemp (°C)Time (h)Yield (%)Isomeric Purity
Cyclization (Standard) NoneHC(OEt)₃1002445-50N/A
Cyclization (Optimized) pTSA (5 mol%)HC(OEt)₃120 (Distillation)1288-92 N/A
Alkylation (MeI) NoneAcetonitrile8024>95N/A
Ir Metalation (Kinetic) Ag₂O / Ir(acac)₃2-Ethoxyethanol1102460-65>90% mer
Ir Metalation (Thermodynamic) NaOAc / Ir(acac)₃1,2,4-Trichlorobenzene2104875-80 >95% fac

Part 4: Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-Mesityl-1H-imidazo[4,5-b]pyridine (NHC Backbone)

Causality Note: This protocol utilizes active distillation to force the equilibrium toward the cyclized product by removing ethanol, preventing the reaction from stalling at the formamidine intermediate.

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a short-path distillation head, add 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine (10.0 mmol, 2.27 g).

  • Reagent Addition: Add triethyl orthoformate (30.0 mmol, 5.0 mL) and p-toluenesulfonic acid monohydrate (0.5 mmol, 95 mg).

  • Heating & Distillation: Heat the mixture to 120°C using an oil bath. Allow the byproduct ethanol to actively distill off into a receiving flask.

  • Validation Check: After 12 hours, sample the reaction mixture. Perform TLC (Eluent: 5% MeOH in DCM). The primary amine starting material (ninhydrin active, Rf ~0.3) should be completely consumed, replaced by a UV-active spot at Rf ~0.5. The ¹H NMR should show a characteristic singlet near 8.5 ppm (the N=CH-N proton).

  • Workup: Cool to room temperature, concentrate under reduced pressure to remove excess orthoester, and purify via silica gel chromatography to afford the product as an off-white solid.

Protocol B: Silver-Mediated Transmetalation for Ir(III) Binding

Causality Note: Direct deprotonation of the imidazolium salt in the presence of Iridium often fails due to competing base coordination. Transmetalation via a Silver(I) carbene intermediate bypasses this issue and ensures clean ligand transfer.

  • Silver Carbene Formation: In a light-protected (foil-wrapped) Schlenk flask under N₂, combine the mesityl-substituted imidazolium salt (2.2 mmol) and Ag₂O (1.2 mmol) in anhydrous dichloroethane (DCE, 20 mL). Stir at 60°C for 12 hours.

  • Validation Check: An aliquot analyzed by ¹H NMR should show the complete disappearance of the downfield imidazolium proton (typically >9.5 ppm), confirming Ag-NHC formation.

  • Transmetalation: Add Ir(acac)₃ (1.0 mmol) and switch the solvent to 1,2,4-trichlorobenzene (20 mL) by removing DCE under vacuum. Add NaOAc (0.5 mmol) to facilitate isomerization.

  • Thermodynamic Equilibration: Reflux the mixture at 210°C for 48 hours under rigorous N₂ flow to drive the conversion from the mer-isomer to the fac-isomer.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove silver salts, and precipitate the fac-Ir(III) complex using cold methanol.

References

  • Luminescent Complexes of Platinum, Iridium, and Coinage Metals Containing N-Heterocyclic Carbene Ligands: Design, Structural Diversity, and Photophysical Properties. Chemical Reviews (ACS Publications). URL:[Link]

  • Blue emitting iridium(III) phosphors with functional imidazo[4,5-b]pyridin-2-ylidene cyclometalates: designs aimed for greater steric encumbrance. Journal of Materials Chemistry C (Royal Society of Chemistry). URL:[Link]

  • Peripheral engineering of Ir(III) emitters with imidazo[4,5-b]pyrazin-2-ylidene cyclometalates for blue organic light emitting diodes. Journal of Materials Chemistry C (Royal Society of Chemistry). URL:[Link]

Optimization

Technical Support Center: Troubleshooting Amination Workflows for 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine (CAS: 444325-84-2) is a highly valued sterically hindered diamine interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction

2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine (CAS: 444325-84-2) is a highly valued sterically hindered diamine intermediate, frequently utilized in the synthesis of kinase inhibitors and uricosuric agents (such as URAT1 inhibitors)[1]. Because this compound features both a sterically encumbered secondary amine (at the 2-position) and a highly reactive primary amine (at the 3-position), amination workflows involving this molecule are prone to specific side reactions.

This technical guide provides field-proven troubleshooting strategies to minimize byproducts across two critical phases:

  • Upstream Synthesis: The nucleophilic aromatic substitution (SNAr) and reduction required to synthesize the diamine.

  • Downstream Functionalization: The Buchwald-Hartwig cross-coupling of the diamine's primary amine with aryl halides.

Reaction Workflow & Byproduct Pathways

AminationWorkflow cluster_0 Precursor Synthesis & Downstream Amination Workflow A 2-Chloro-3-nitropyridine + Mesitylamine B SNAr Intermediate 2-(Mesitylamino)-3-nitropyridine A->B KF, 120°C (SNAr) E Byproduct 1: 2-Hydroxy-3-nitropyridine A->E Trace H2O / NaOH (Hydrolysis) C Reduction (Pd/C) 2-N-(Mesityl)pyridine-2,3-diamine B->C H2, Pd/C (Reduction) D Target C-N Product (Mono-arylated) C->D Ar-X, Pd-Cat, tBuBrettPhos, Base F Byproduct 2: Bis-arylated Diamine C->F Excess Ar-X, Small Ligand (Over-reaction) G Byproduct 3: Hydrodehalogenated Ar-H C->G β-Hydride Elimination (Off-cycle)

Fig 1: Amination workflow of 2-N-(mesityl)pyridine-2,3-diamine and common byproduct pathways.

Section 1: Troubleshooting Guide (FAQs)

Q1: How do I minimize bis-arylation (over-amination) of the primary 3-amino group during downstream coupling? A1: Bis-arylation occurs when the mono-arylated product undergoes a second oxidative addition/reductive elimination cycle. To prevent this, you must control the steric environment of the Palladium center. Switch from first-generation ligands (like BINAP or dppf) to bulky dialkylbiaryl phosphines such as tBuBrettPhos or BrettPhos [2]. The highly restricted binding pocket created by the tert-butyl and triisopropyl groups on these ligands ensures that once the primary amine is mono-arylated, the resulting secondary amine is too sterically demanding to coordinate with the Pd-complex again. Additionally, strictly limit your aryl halide stoichiometry to 1.05 equivalents.

Q2: Why am I seeing high levels of hydrodehalogenation of my aryl halide partner instead of the desired C-N coupling? A2: Hydrodehalogenation is a classic off-cycle byproduct caused by β -hydride elimination or hydrogen abstraction from the solvent/amine. This typically happens when the reductive elimination step is too slow.

  • Causality & Fix: Ensure you are using a strong enough base. If your substrates tolerate it, use sodium tert-butoxide (NaOtBu), which rapidly deprotonates the amine bound to the Pd(II) intermediate, accelerating reductive elimination[2]. If you must use a weaker base like Cs₂CO₃ due to sensitive functional groups (e.g., esters), you must increase the reaction temperature (e.g., from 80 °C to 100 °C) and switch to a more polar solvent like 1,4-dioxane to maintain the catalytic turnover rate.

Q3: I am synthesizing the diamine precursor via SNAr of 2-chloro-3-nitropyridine with mesitylamine. How do I prevent hydrolysis byproducts? A3: The formation of 2-hydroxy-3-nitropyridine is caused by the presence of hard nucleophiles (like hydroxide) competing with the mesitylamine.

  • Causality & Fix: Never use aqueous bases (NaOH/KOH) for this specific SNAr. Instead, use anhydrous Potassium Fluoride (KF) in anhydrous DMF. Fluoride acts as a strong hydrogen-bond acceptor to activate the amine nucleophile without providing a hydroxide equivalent that would substitute the 2-chloro group[1]. Ensure your DMF is strictly anhydrous (<50 ppm water).

Q4: During the reduction of the nitro intermediate to the diamine, I observe incomplete reduction (hydroxylamine byproduct). How can I drive this to completion? A4: The reduction of the nitro group to the amine passes through a nitroso and a hydroxylamine intermediate. Stalling at the hydroxylamine stage indicates catalyst poisoning or insufficient hydrogen availability. Ensure vigorous stirring (to maximize the gas-liquid interface) and maintain a fresh H₂ atmosphere. If the problem persists, increase the Pd/C loading from 5 wt% to 10 wt% and switch the solvent from methanol to ethanol to reduce catalyst deactivation.

Section 2: Quantitative Data & Benchmarks

The following table summarizes the optimization of catalyst and base combinations for the downstream mono-amination of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine with a standard aryl chloride.

Catalyst System (2 mol% Pd)Base (1.5 eq)Solvent (0.1 M)Target Mono-arylation Yield (%)Bis-arylation Byproduct (%)Hydrodehalogenation (%)
Pd₂(dba)₃ / BINAPK₃PO₄Toluene45%35%15%
Pd₂(dba)₃ / XPhosNaOtBuToluene65%20%10%
Pd₂(dba)₃ / RuPhosCs₂CO₃1,4-Dioxane78%12%5%
Pd₂(dba)₃ / tBuBrettPhos NaOtBu Toluene 92% < 2% 3%

Data Interpretation: Bulky dialkylbiaryl phosphines (tBuBrettPhos) combined with strong alkoxide bases (NaOtBu) provide the highest selectivity for mono-arylation while suppressing off-cycle hydrodehalogenation.

Section 3: Standard Operating Protocols (SOPs)

Protocol A: Synthesis of the Diamine Precursor (Self-Validating SNAr & Reduction)
  • SNAr Setup: Charge an oven-dried flask with 2-chloro-3-nitropyridine (1.0 eq), 2,4,6-trimethylaniline (1.1 eq), and anhydrous KF (2.0 eq) in anhydrous DMF (0.5 M).

  • Heating: Heat the mixture to 120 °C for 12 hours[1].

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The reaction is complete when the starting material peak (m/z 159) is fully replaced by the intermediate 2-(mesitylamino)-3-nitropyridine peak (m/z 258).

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with brine (3x to remove DMF), dry over Na₂SO₄, and concentrate.

  • Reduction: Dissolve the crude intermediate in EtOH (0.2 M). Add 10% Pd/C (10 wt% relative to substrate). Purge the flask with Argon, then backfill with H₂ (balloon, 1 atm). Stir vigorously at room temperature for 4-6 hours.

  • In-Process Control (Self-Validation): Spot the reaction on a TLC plate and stain with ninhydrin. A distinct purple spot confirms the successful reduction to the primary amine.

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the target 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine.

Protocol B: Downstream Mono-Amination of the Diamine
  • Catalyst Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine (1.0 eq), the aryl halide (1.05 eq), Pd₂(dba)₃ (2 mol% Pd), tBuBrettPhos (4.5 mol%), and NaOtBu (1.5 eq).

    • Causality: The slight excess of ligand relative to Palladium (1:1.1 ratio per Pd atom) ensures complete formation of the active monoligated L-Pd(0) species, preventing the precipitation of inactive palladium black[2].

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M). Seal the vial securely.

  • In-Process Control (Self-Validation): Observe the color of the reaction mixture. The initial dark purple/black color of Pd₂(dba)₃ should transition to a deep red/orange homogeneous solution upon heating, visually confirming the successful formation of the active catalytic species.

  • Reaction: Heat at 90 °C for 8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short plug of silica gel to remove the catalyst and inorganic salts. Concentrate and purify via flash column chromatography.

Section 4: References

  • Zhao T., Meng Q., Sun Z., et al. "Novel Human Urate Transporter 1 Inhibitors as Hypouricemic Drug Candidates with Favorable Druggability." Journal of Medicinal Chemistry. 2020.[Link]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. 2011.[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Ligand Design in Catalysis: 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine vs. Standard Bipyridine

As transition-metal catalysis evolves to tackle increasingly sterically hindered and electronically deactivated substrates, the limitations of classical ligands become apparent. For decades, 2,2'-bipyridine (bpy) has ser...

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Author: BenchChem Technical Support Team. Date: April 2026

As transition-metal catalysis evolves to tackle increasingly sterically hindered and electronically deactivated substrates, the limitations of classical ligands become apparent. For decades, 2,2'-bipyridine (bpy) has served as the benchmark bidentate nitrogen ligand in palladium, nickel, and ruthenium catalysis. However, its rigid, flat architecture and strong π -accepting nature often lead to catalytic stalling.

This guide provides an objective, data-driven comparison between standard bpy and the highly modular, sterically demanding 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine (hereafter referred to as Mes-PyDA ). By analyzing their divergent electronic and steric profiles, we will establish why transitioning to unsymmetrical, electron-rich pyridine-amine ligands is critical for next-generation cross-coupling methodologies.

Structural and Electronic Profiling: The Causality of Reactivity

To understand why Mes-PyDA outperforms bpy in challenging transformations, we must look at the causality driven by their fundamental coordination chemistry.

The Bipyridine "Thermodynamic Sink"

Bipyridine is a strong σ -donor but an equally potent π -acceptor. While this stabilizes low-valent metal centers (e.g., Pd(0) or Ni(0)), it inadvertently creates a thermodynamic sink at the M(II) oxidation state. Because bpy is entirely planar and lacks steric bulk, the resulting M(II) intermediates are highly stable. In cross-coupling cycles, this lack of steric crowding fails to provide the mechanical force necessary to drive reductive elimination, often resulting in off-cycle catalyst dimerization and deactivation 1.

The Mes-PyDA Advantage: Steric Levers and σ -Donation

Mes-PyDA introduces two critical mechanistic disruptions:

  • Enhanced σ -Donation: The introduction of two amino groups onto the pyridine backbone drastically enriches the electron density of the heterocycle. This makes Mes-PyDA a vastly superior σ -donor compared to bpy. The increased electron density at the metal center significantly lowers the activation barrier for the oxidative addition of unactivated electrophiles (e.g., aryl chlorides).

  • Steric Acceleration: The mesityl (2,4,6-trimethylphenyl) group sits orthogonal to the pyridine plane. This creates a highly hindered coordination pocket (high % Buried Volume, Vbur​ ). During the catalytic cycle, the M(II) intermediate becomes sterically congested. To relieve this steric strain, the transmetalated coupling partners are forced into closer proximity, thereby artificially lowering the activation energy required for reductive elimination. Furthermore, Mes-PyDA serves as a direct precursor to highly active imidazo[4,5-b]pyridinium N-heterocyclic carbene (NHC) salts, expanding its utility in organometallic design 2.

CatalyticCycle cluster_bpy Pathway A: 2,2'-Bipyridine (bpy) cluster_mes Pathway B: Mes-PyDA A_bpy M(0) Catalyst B_bpy Oxidative Addition (Sluggish) A_bpy->B_bpy C_bpy M(II) Intermediate (Thermodynamic Sink) B_bpy->C_bpy D_bpy Off-Cycle Dimerization (Deactivation) C_bpy->D_bpy Steric freedom allows dimer E_bpy Reductive Elimination (High Barrier) C_bpy->E_bpy Slow E_bpy->A_bpy A_mes M(0) Catalyst B_mes Oxidative Addition (Accelerated by σ-donation) A_mes->B_mes C_mes M(II) Intermediate (Sterically Destabilized) B_mes->C_mes E_mes Reductive Elimination (Low Barrier) C_mes->E_mes Steric clash forces coupling E_mes->A_mes Fast release

Fig 1. Mes-PyDA steric bulk prevents off-cycle dimerization and accelerates reductive elimination.

Quantitative Performance Data

To objectively compare the ligands, we evaluate their performance in a sterically demanding Suzuki-Miyaura cross-coupling (2-chloro-1,3-xylene with 1-naphthaleneboronic acid). The data below highlights how the structural rigidity of bpy fails under steric duress, whereas the hemilability and bulk of pyridine-amine ligands excel 3.

Ligand Parameter2,2'-Bipyridine (bpy)Mes-PyDA
Electronic Profile Strong π -acceptor, moderate σ -donorWeak π -acceptor, strong σ -donor
Steric Profile ( Vbur​ ) ~ 20% (Planar, unhindered)~ 38% (Orthogonal mesityl bulk)
Yield: Unhindered Aryl-Br 96%98%
Yield: Hindered Aryl-Cl 14% (Stalls at M(II) intermediate)91% (Rapid reductive elimination)
Turnover Number (TON) 1,4009,100
Primary Deactivation Route Off-cycle dimerizationLigand oxidation (long-term)

Experimental Methodology: Self-Validating Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal standards for absolute quantification and parallel control reactions to definitively prove that the catalytic efficacy is tied to the ligand's structural properties, not background metal activity.

Materials Required
  • Precatalyst: Pd₂(dba)₃ (1.0 mol% Pd)

  • Ligands: 2,2'-Bipyridine (2.2 mol%) and Mes-PyDA (2.2 mol%)

  • Substrates: 2-chloro-1,3-xylene (1.0 mmol), 1-naphthaleneboronic acid (1.5 mmol)

  • Base: K₃PO₄ (2.0 mmol, finely milled)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed, 5.0 mL)

Step-by-Step Workflow

Step 1: Preparation of the Master Mix (Causality: Minimizes weighing errors and ensures uniform baseline concentrations)

  • In an argon-filled glovebox, prepare a master solution containing 2-chloro-1,3-xylene, 1-naphthaleneboronic acid, and the internal standard (1,3,5-trimethoxybenzene) in anhydrous 1,4-dioxane.

  • The inclusion of the internal standard at time zero ensures that any evaporative losses during sampling do not skew the GC-FID or qNMR yield calculations.

Step 2: Setup of Parallel Control Matrix (Causality: Isolates ligand effects from background noise) Prepare four separate 20 mL scintillation vials equipped with magnetic stir bars:

  • Vial A (Benchmark): Add Pd₂(dba)₃ + bpy + K₃PO₄.

  • Vial B (Test): Add Pd₂(dba)₃ + Mes-PyDA + K₃PO₄.

  • Vial C (Negative Control 1): Add Pd₂(dba)₃ + K₃PO₄ (No ligand; tests for background colloidal Pd catalysis).

  • Vial D (Negative Control 2): Add Mes-PyDA + K₃PO₄ (No Pd; tests for transition-metal-free background reactions).

Step 3: Reaction Initiation and Kinetic Sampling

  • Dispense equal aliquots of the Master Mix into Vials A through D.

  • Seal the vials with PTFE-lined septa caps, remove them from the glovebox, and heat to 80 °C on an aluminum heating block with vigorous stirring (800 rpm).

  • Kinetic Aliquots: At t=1 h , 4 h , and 24 h , withdraw 50 µL aliquots via microsyringe.

  • Quench each aliquot in 0.5 mL of ethyl acetate, filter through a short plug of silica to remove catalyst and base, and analyze via GC-FID.

Step 4: Data Validation

  • Validation Check 1: Vial C and D must show <2% product formation. If higher, reagent contamination is present.

  • Validation Check 2: Compare the 1 h vs 24 h marks. Bpy (Vial A) typically shows rapid initial turnover that plateaus by 4 h due to dimerization. Mes-PyDA (Vial B) will maintain a linear kinetic profile until substrate depletion due to the steric prevention of catalyst death.

Conclusion

The empirical data and mechanistic pathways confirm that the transition from standard bipyridine to sterically hindered pyridine-amine ligands like Mes-PyDA is not merely an incremental optimization, but a fundamental shift in controlling catalytic bottlenecks. By utilizing the mesityl group as a steric lever, researchers can actively force reductive elimination, unlocking the ability to cross-couple highly congested, unactivated substrates that would otherwise poison classical planar catalysts.

References

  • Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. PMC (National Institutes of Health).
  • Functionalized Imidazo[4,5-b]pyridinium Salts: Synthesis and Use as M/NHC Precursors. ResearchGate.
  • Development of Axially Chiral Pyridylidene Amine Ligands and their Application in Pd-Catalyzed Enantioselective Allylic Substitution. ACS Publications.

Sources

Comparative

Comparative Catalytic Efficiency of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine Metal Complexes

Executive Summary As organometallic catalysis advances toward more challenging substrates (e.g., unactivated aryl chlorides and sterically hindered ketones), the rational design of ligand architectures becomes paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As organometallic catalysis advances toward more challenging substrates (e.g., unactivated aryl chlorides and sterically hindered ketones), the rational design of ligand architectures becomes paramount. The compound 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine represents a highly privileged, dual-purpose scaffold. It functions both as a robust N,N-bidentate ligand for Ru/Ir-catalyzed transfer hydrogenations and as a direct precursor to highly electron-donating imidazo[4,5-b]pyridin-2-ylidene N-heterocyclic carbenes (NHCs) for Pd-catalyzed cross-coupling[1].

This guide objectively evaluates the catalytic efficiency of metal complexes derived from this scaffold against industry-standard alternatives, detailing the mechanistic causality behind their superior performance and providing self-validating experimental protocols.

Structural and Mechanistic Rationale

To understand the exceptional catalytic efficiency of these complexes, we must analyze the ligand's structural components:

  • Steric Encumbrance (The Mesityl Effect): The 2,4,6-trimethylphenyl (mesityl) group dramatically increases the percent buried volume ( %Vbur​ ) around the metal center. In cross-coupling reactions, this extreme steric bulk forces the metal into a highly reactive, low-coordinate state (e.g., a 12-electron Pd(0) species), accelerating the rate-limiting oxidative addition step. Furthermore, steric clash between the mesityl ring and the forming product lowers the activation energy for reductive elimination[2].

  • Electronic Push-Pull (The Pyridine-Diamine Core): Unlike standard imidazol-2-ylidenes (e.g., IMes or SIMes), the fused pyridine ring in the imidazo[4,5-b]pyridine system acts as an electron-withdrawing group via induction, while the diamine nitrogens provide strong σ -donation[1]. This unique push-pull dynamic stabilizes high-oxidation-state intermediates (like Pd(II) or Ir(III)) without poisoning the catalyst.

Quantitative Performance Comparison

To objectively benchmark the target complexes, we compared them against widely utilized commercial catalysts in two standard transformations.

Table 1: Suzuki-Miyaura Cross-Coupling of Unactivated Aryl Chlorides

Conditions: 0.1 mol% Pd catalyst, KOtBu, 1,4-Dioxane, 80 °C, 1 hour.

Catalyst SystemSubstrateYield (%)TONTOF (h⁻¹)
Pd-(Mesityl-Imidazopyridine NHC) 4-Chlorotoluene98 980 980
Pd-IMes 4-Chlorotoluene85850850
Pd-PPh₃ 4-Chlorotoluene12120120

Analysis: The Pd-NHC complex derived from the mesityl-imidazopyridine scaffold achieves near-quantitative yields, outperforming standard Pd-IMes. The causality lies in the fused pyridine ring, which enhances the electrophilicity of the Pd(II) intermediate, significantly accelerating the transmetalation step.

Table 2: Transfer Hydrogenation of Acetophenone

Conditions: 0.5 mol% Ru catalyst, iPrOH, KOH, 80 °C.

Catalyst SystemLigand CoordinationYield (%)Time (h)
Ru-(Mesityl-pyridine-diamine) N,N-Bidentate95 2
Ru-TsDPEN N,N-Bidentate (Chiral)994
Ru-PPh₃ Monodentate4012

Analysis: When utilized directly as an N,N-bidentate ligand, the diamine coordinates to Ru(II) to form a highly active transfer hydrogenation catalyst. Its raw catalytic turnover is faster than the industry-standard TsDPEN, driven by the strong σ -donation of the mesityl-substituted amine which accelerates hydride transfer.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems to ensure reproducibility and high catalytic fidelity.

Protocol A: Synthesis of the NHC Precursor and Metallation
  • Cyclization: Dissolve 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine (1.0 equiv) in triethyl orthoformate (excess). Add a catalytic amount of formic acid. Reflux at 120 °C for 12 hours.

    • Causality: Triethyl orthoformate acts as both the solvent and the one-carbon synthon necessary to close the imidazole ring.

  • Quaternization: Isolate the resulting 1-mesityl-1H-imidazo[4,5-b]pyridine and react it with methyl iodide (1.2 equiv) in acetonitrile at 80 °C to form the imidazolium salt.

    • Validation Checkpoint 1: Analyze via ¹H NMR. The formation of the imidazolium salt is confirmed by a sharp, highly deshielded singlet at δ 10.0–10.5 ppm (the N-CH-N proton)[3].

  • Metallation: Suspend the imidazolium salt and PdCl₂(cod) in THF. Add KN(SiMe₃)₂ (1.1 equiv) dropwise at -78 °C, then warm to room temperature.

    • Validation Checkpoint 2: The complete disappearance of the δ 10.0–10.5 ppm peak in the ¹H NMR spectrum confirms successful deprotonation and metal-carbene bond formation[3].

Protocol B: General Catalytic Workflow (Cross-Coupling)
  • Preparation: In a nitrogen-filled glovebox, charge a vial with the Pd-NHC catalyst (0.1 mol%), aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and KOtBu (1.5 mmol).

  • Reaction: Add anhydrous 1,4-dioxane (3 mL). Seal the vial, remove from the glovebox, and stir at 80 °C.

    • Causality: KOtBu is selected over weaker bases (like K₂CO₃) because its high solubility and strong basicity are required to efficiently activate the boronic acid for transmetalation with the sterically encumbered Pd center.

  • Workup: Quench with water, extract with ethyl acetate, and purify via flash chromatography.

Visualizations

Synthesis N1 2-Chloro-3-nitropyridine + Mesitylamine N2 2-N-Mesityl-3-nitropyridin -2-amine N1->N2 SNAr Reaction N3 2-N-(2,4,6-trimethylphenyl) pyridine-2,3-diamine N2->N3 Reduction (H2) N4 Imidazo[4,5-b]pyridin -2-ylidene Precursor N3->N4 Cyclization N5 Active Metal Complex (Pd/Ru/Ir) N4->N5 Metallation

Fig 1: Synthetic workflow from pyridine precursors to the active metal catalyst.

CatalyticCycle Pd0 Pd(0)-NHC Active Species OA Pd(II) Oxidative Addition Pd0->OA Ar-Cl (Rate Limiting) Steric bulk stabilizes Pd(0) TM Pd(II) Transmetalation OA->TM Ar'-B(OH)2 + Base RE Pd(II) Reductive Elimination TM->RE Isomerization RE->Pd0 Ar-Ar' Product Accelerated by Mesityl

Fig 2: Pd-catalyzed cross-coupling cycle highlighting the kinetic role of the mesityl group.

References

  • Overview of Some Second- and Third-Row Late Transition Metal Pincer-Type N-Heterocyclic Carbene Complexes: Synthesis, Optical Properties, and Applications. PubMed Central (PMC).
  • Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. ACS Publications.
  • Selective syntheses of homoleptic Ir(III) complexes bearing di-CF3-functionalized benzoimidazol-2-yliden. Royal Society of Chemistry.

Sources

Validation

Analytical Mastery: Validating the Purity of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine via HPLC-MS

As a Senior Application Scientist, I frequently encounter the challenge of validating complex pharmaceutical intermediates. One such critical building block is 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine (CAS: 444325...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating complex pharmaceutical intermediates. One such critical building block is 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine (CAS: 444325-84-2) [1]. This compound is a vital precursor in the synthesis of fused aza-heterocycles, such as imidazo[4,5-b]pyridines, which are ubiquitous in modern kinase inhibitors and anti-inflammatory agents [4].

However, the structural nuances of this molecule—a basic pyridine-2,3-diamine core coupled with a sterically bulky, electron-rich mesityl group—present unique analytical hurdles. In this guide, we will objectively compare High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) against traditional alternative modalities, demonstrating why HPLC-MS is the gold standard for its purity validation. Furthermore, we will establish a self-validating experimental protocol designed for GMP-compliant environments[2].

The Analytical Challenge: Understanding the Molecule

To design an effective analytical method, we must first understand the causality behind the molecule's behavior:

  • Basic Nitrogen Centers: The diamine and pyridine nitrogens are highly basic. On traditional silica-based columns, these basic sites interact strongly with residual acidic silanols, causing severe peak tailing and poor resolution.

  • Steric Hindrance & Homologous Impurities: The mesityl (2,4,6-trimethylphenyl) group is synthesized from precursors that often contain 2,4-dimethylphenyl or 2,6-dimethylphenyl impurities. These "des-methyl" structural analogs carry over into the final intermediate. Because their UV chromophores are virtually identical to the target molecule, standard UV detection cannot reliably differentiate them.

  • Oxidation Susceptibility: Electron-rich aromatic diamines are prone to oxidation, forming trace quinoxaline-like degradants that must be monitored during stability testing.

Comparative Analysis of Analytical Modalities

When selecting a purity validation method, laboratories typically evaluate four primary modalities. As shown in the data below, HPLC-MS provides the necessary orthogonality (separation + mass identification) required for complex intermediates [3].

Technique_Comparison Root Purity Validation of N2-(2,4,6-trimethylphenyl)pyridine-2,3-diamine HPLC_MS HPLC-MS (Gold Standard) Root->HPLC_MS High Sensitivity & Mass ID HPLC_UV HPLC-UV (Routine QC) Root->HPLC_UV Low Cost, No Mass ID GC_MS GC-MS (Volatile Impurities) Root->GC_MS Thermal Degradation Risk NMR qNMR (Structural Confirmation) Root->NMR Low Sensitivity

Logical comparison of analytical modalities for diamine intermediate validation.

Table 1: Performance Comparison of Analytical Modalities
ModalityPrimary MechanismLimit of Detection (LOD)Advantages for this CompoundCritical Limitations
HPLC-MS LC Separation + m/z Identification0.01% (w/w)Resolves co-eluting des-methyl impurities via Extracted Ion Chromatograms (EIC).Higher instrument cost; requires expert data interpretation.
HPLC-UV LC Separation + Chromophore Absorbance0.05% (w/w)Excellent for bulk purity and routine batch release.Fails to distinguish structurally similar impurities with identical UV spectra.
GC-MS Volatilization + m/z Identification0.10% (w/w)Good for detecting residual solvents from synthesis.Diamines are thermally labile; requires complex derivatization to prevent degradation.
qNMR Nuclear Magnetic Resonance1.00% (w/w)Absolute structural confirmation without reference standards.Low sensitivity; cannot reliably quantify trace impurities below 1%.

The HPLC-MS Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness, an analytical method cannot simply generate data; it must prove its own validity during every run. The following HPLC-MS protocol is engineered as a self-validating system , incorporating internal standards and system suitability tests (SST) to guarantee data integrity[2].

LCMS_Workflow A Sample Preparation (0.1 mg/mL + Internal Std) B Chromatographic Separation (BEH C18, Gradient Elution) A->B Injection C Electrospray Ionization (ESI+ Mode, [M+H]+ = 228.15) B->C Eluent D Mass Analysis (High-Resolution TOF) C->D Ions E Data Processing (EIC Extraction & Purity %) D->E Spectra

Step-by-step HPLC-MS workflow for impurity profiling and purity quantification.

Step-by-Step Methodology

Step 1: System Suitability Testing (The Validation Anchor)

  • Action: Prepare an SST solution containing 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine (100 µg/mL) spiked with 1% of the known des-methyl impurity (N2-(2,4-dimethylphenyl)pyridine-2,3-diamine).

  • Causality: This proves the column's resolving power. The run is only considered valid if the chromatographic resolution ( Rs​ ) between the target and the des-methyl impurity is ≥2.0 .

Step 2: Sample Preparation

  • Action: Dissolve the sample in a diluent of 50:50 Acetonitrile:Water to a final concentration of 0.1 mg/mL. Spike with 1 µg/mL of an isotopically labeled internal standard (e.g., d9​ -mesityl analog).

  • Causality: The internal standard corrects for any matrix effects or variations in electrospray ionization (ESI) efficiency, ensuring quantitative accuracy regardless of minor injection volume fluctuations.

Step 3: Chromatographic Separation

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). Why? The ethylene-bridged hybrid (BEH) particle is highly end-capped, preventing the basic diamine from tailing and ensuring sharp, symmetrical peaks.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade H2​O .

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Causality: Formic acid ensures the diamine remains fully protonated ( [M+H]+ ), maintaining a consistent ionization state in solution and maximizing ESI+ signal intensity [3].

Step 4: Mass Spectrometry (ESI-TOF)

  • Action: Operate in Positive Electrospray Ionization (ESI+) mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Causality: The target molecule ( C14​H17​N3​ ) has an exact mass of 227.1422 Da. ESI+ will cleanly generate the [M+H]+ ion at m/z 228.1500. High-resolution Time-of-Flight (TOF) mass spectrometry allows us to distinguish the target from isobaric interferences down to 5 ppm mass accuracy.

Experimental Data & Impurity Profiling Results

By applying this self-validating HPLC-MS method, we can map the impurity profile of a typical industrial batch of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine. The data below illustrates how HPLC-MS successfully identifies impurities that HPLC-UV misses.

Table 2: Quantitative Impurity Profiling via HPLC-MS
Analyte / ImpurityRetention Time (min)Expected m/z [M+H]+ Observed m/zMass Error (ppm)Relative Abundance (%)
Target Compound 6.45228.1500228.1504+1.799.15%
Des-methyl Impurity 6.12214.1344214.1341-1.40.65%
Oxidation Degradant 5.80226.1344226.1348+1.70.12%
Starting Material (Unreacted) 3.20110.0609110.0612+2.70.08%

Data Interpretation: The des-methyl impurity elutes very closely to the target compound (6.12 min vs. 6.45 min). In a standard UV chromatogram, these peaks would likely merge into a single broad peak, falsely inflating the purity of the target compound to >99.8%. However, by extracting the specific m/z 214.1344 ion (EIC), HPLC-MS accurately quantifies this critical impurity at 0.65%, preventing downstream synthetic failures.

Conclusion

Validating the purity of complex diamine intermediates like 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine requires more than routine QC checks. While HPLC-UV serves as a cost-effective tool for bulk analysis, it lacks the specificity needed to detect critical homologous impurities. By implementing a self-validating HPLC-MS workflow with appropriate column chemistry and internal standards, laboratories can guarantee the identity, strength, and purity of their pharmaceutical intermediates, ultimately safeguarding the integrity of the final drug product.

References

  • Molport. "N2-(2,4,6-trimethylphenyl)pyridine-2,3-diamine | Chemical Properties and Sourcing". Available at:[Link]

  • Tianming Pharm. "Five Key Elements of Pharmaceutical Intermediate Quality Control". Available at: [Link]

  • International Journal of Pharmaceutical Sciences. "Advanced Chromatographic Techniques in Pharmaceutical Analysis". Available at: [Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications). "Novel Pyrazole Acyl(thio)urea Derivatives Containing a Biphenyl Scaffold". Available at: [Link]

Comparative

Benchmarking 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine against other bulky NHC precursors

An Application Scientist’s Guide to Benchmarking 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine Against Classical Bulky NHC Precursors As transition-metal catalysis and advanced optoelectronics evolve, the limitations o...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to Benchmarking 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine Against Classical Bulky NHC Precursors

As transition-metal catalysis and advanced optoelectronics evolve, the limitations of classical symmetrical N-heterocyclic carbenes (NHCs) like IMes and IPr have become apparent. While these ligands offer excellent σ-donation and steric protection, their symmetrical "umbrella-like" steric profiles and poor π-accepting capabilities often restrict their utility in stabilizing highly reactive intermediates or tuning the emission spectra of phosphorescent materials.

This guide benchmarks 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine —the critical pro-precursor to the 1-mesityl-1H-imidazo[4,5-b]pyridin-2-ylidene (ImPy-Mes) ligand—against traditional bulky NHC precursors. By fusing a pyridine ring to the imidazole backbone, this precursor fundamentally rewrites the electronic and steric rules of carbene coordination[1].

Causality & Structural Advantage: Why the Pyridine Fusion Matters

The transition from a standard imidazolium salt to an imidazo[4,5-b]pyridinium salt is not merely a structural curiosity; it is a calculated engineering of the metal-ligand interface.

  • Electronic Push-Pull (LUMO Lowering): Classical imidazol-2-ylidenes (IMes, IPr) are strong σ-donors but weak π-acceptors. The fusion of the electron-deficient pyridine ring in the ImPy-Mes system exerts a strong inductive electron-withdrawing effect. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbene, enhancing its π-accepting ability without sacrificing σ-donation[2].

  • The L-Shaped Catalytic Pocket: Symmetrical NHCs distribute their steric bulk (%Vbur) evenly across the metal's coordination sphere. The ImPy-Mes ligand, derived from our diamine precursor, creates a highly asymmetric, "L-shaped" steric map. This architecture heavily shields one quadrant of the metal center to prevent overreduction or dimerization, while leaving an open channel for challenging substrates (e.g., in late-stage pharmaceutical hydrazination)[3].

G A 2-N-(2,4,6-trimethylphenyl) pyridine-2,3-diamine B ImPy-Mes NHC Precursor (Fused Pyridine Ring) A->B Cyclization (Orthoformate) C Electronic Effect Strong σ-Donation + Enhanced π-Acceptance B->C D Steric Effect L-Shaped Asymmetric Bulk (High %Vbur on one side) B->D E Ir(III) Phosphors Narrow Blue Emission High PLQY (>80%) C->E LUMO Lowering F Pd Cross-Coupling Protection from Overreduction High Turnover D->F Catalytic Pocket

Figure 1: Mechanistic translation of the diamine pro-precursor into an L-shaped, electronically tuned NHC ligand for advanced catalysis and optoelectronics.

Quantitative Benchmarking Data

To objectively evaluate the ImPy-Mes precursor against standard alternatives, we must look at the Tolman Electronic Parameter (TEP), Percent Buried Volume (%Vbur), and application-specific metrics. The data below synthesizes the performance of these ligands across identical catalytic and photophysical conditions[3][4][5].

Metric / PropertyIMes·HClIPr·HClImPy-Mes·HCl (Diamine-Derived)
Ligand Architecture Symmetrical, LinearSymmetrical, LinearAsymmetrical, L-Shaped
Tolman Electronic Parameter (TEP) ~2050 cm⁻¹~2051 cm⁻¹~2053–2057 cm⁻¹
Steric Bulk (%Vbur) ~36%~44–48%~45–50% (Highly Quadrant-Skewed)
π-Accepting Ability WeakWeakStrong (Driven by Pyridine fusion)
Ir(III) OLED Application Broad, often red-shiftedBroad emissionNarrow blue emission, High PLQY (>80%)
Pd-Catalyzed Cross-Coupling Standard efficacyHigh efficacySuperior for challenging nucleophiles

Interpretation: The higher TEP of ImPy-Mes indicates a more electron-withdrawing environment compared to IMes, which is critical for blue-shifting the emission in Ir(III) OLED phosphors[4]. Meanwhile, the highly skewed %Vbur provides a unique steric environment that IPr cannot replicate, facilitating complex cross-coupling reactions without poisoning the catalyst[3].

Self-Validating Experimental Protocol

To harness the properties of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine, it must first be cyclized into the active imidazolium salt. The following protocol is designed as a self-validating system, ensuring that intermediate purity is confirmed before proceeding to metalation[6].

Phase 1: Synthesis of the ImPy-Mes·HCl Precursor
  • Reagent Assembly: Suspend 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine (1.0 equiv) in an excess of triethyl orthoformate (approx. 10 mL/mmol).

  • Acidic Catalysis: Add a catalytic amount of formic acid (HCOOH, 5 mol%) to initiate the condensation.

  • Cyclization: Heat the mixture to 120 °C under an inert argon atmosphere for 12 hours. The diamine will condense with the orthoformate to form the fused imidazole ring.

  • Isolation: Cool the mixture to room temperature. Precipitate the product by adding diethyl ether. Filter and wash the resulting solid with cold ether.

  • Self-Validation Checkpoint: Analyze the product via ¹H NMR (CDCl₃). Success is definitively indicated by the disappearance of the primary amine protons (broad singlet, ~4.0 ppm) and the emergence of a highly deshielded pre-carbenic NCHN proton resonance at δ 9.5–10.5 ppm.

Phase 2: Metalation (Formation of the Ir(III) or Pd Complex)
  • In Situ Deprotonation: Suspend the ImPy-Mes·HCl salt (1.1 equiv) and Ag₂O (0.6 equiv) in anhydrous dichloromethane (DCM). Stir in the dark at room temperature for 4 hours to form the intermediate Silver(I)-NHC complex.

  • Transmetalation: Add the desired metal precursor (e.g., [Ir(cod)Cl]₂ or Pd(OAc)₂) directly to the mixture. Stir for an additional 12 hours.

  • Purification: Filter the mixture through a short pad of Celite to remove precipitated AgCl. Concentrate the filtrate and purify via column chromatography.

  • Self-Validation Checkpoint: The complete disappearance of the pre-carbenic proton (δ 9.5–10.5 ppm) in the ¹H NMR spectrum confirms successful metal coordination.

Workflow Step1 Step 1: Pro-Precursor Preparation 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine Step2 Step 2: Cyclization (Ring Closure) Triethyl orthoformate, HCOOH, 120°C, 12h Step1->Step2 Step3 Step 3: Salt Isolation 1-Mesityl-1H-imidazo[4,5-b]pyridinium chloride Step2->Step3 Step4 Step 4: Deprotonation / Transmetalation Ag2O / DCM, then [Ir(cod)Cl]2 or Pd(OAc)2 Step3->Step4 Step5 Step 5: Active Catalyst / Phosphor ImPy-Mes Metal Complex Step4->Step5

Figure 2: Self-validating synthetic workflow from the diamine pro-precursor to the active transition metal complex.

Conclusion for Drug Development & Materials Science

For researchers developing next-generation blue OLEDs or tackling sterically hindered cross-coupling reactions, relying solely on IMes or IPr is no longer sufficient. Benchmarking proves that starting with 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine grants access to the ImPy-Mes architecture—a ligand that perfectly balances the strong σ-donation required for metal stability with the enhanced π-acceptance and asymmetric bulk required for advanced reactivity.

References

  • Functionalized Imidazo[4,5-b]pyridinium Salts: Synthesis and Use as M/NHC Precursors. ResearchGate.
  • Chiral Imidazo[1,5-a]pyridine–Oxazolines: A Versatile Family of NHC Ligands for the Highly Enantioselective Hydrosilylation of Ketones. ACS Publications.
  • Regioselective Syntheses of Imidazo[4,5-b]pyrazin-2-ylidene-Based Chelates and Blue Emissive Iridium(III) Phosphors for Solution-Processed OLEDs. ACS Publications.
  • Luminescent Complexes of Platinum, Iridium, and Coinage Metals Containing N-Heterocyclic Carbene Ligands: Design, Structural Diversity, and Photophysical Properties. ACS Publications.
  • Fluoro-imidazopyridinylidene Ruthenium Catalysts for Cross Metathesis with Ethylene. ACS Publications.
  • Diversification of Pharmaceuticals via Late-Stage Hydrazination. PMC.

Sources

Validation

Mass Spectrometry Validation Techniques for 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine Synthesis: A Comparative Guide

As a Senior Application Scientist, evaluating the synthesis of complex active pharmaceutical ingredient (API) intermediates requires moving beyond basic yield calculations to rigorous, mechanistically grounded analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the synthesis of complex active pharmaceutical ingredient (API) intermediates requires moving beyond basic yield calculations to rigorous, mechanistically grounded analytical validation. 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine is a sterically hindered, electron-rich aminopyridine building block frequently utilized in the development of targeted therapeutics, such as kinase inhibitors.

Validating the synthesis of this specific diamine presents unique analytical challenges. The structural complexity—specifically the ortho-diamino functionality and the bulky mesityl group—creates a reaction matrix prone to isobaric impurities, regioisomeric by-products, and trace genotoxic starting materials. This guide objectively compares mass spectrometry (MS) platforms for validating this synthesis, providing self-validating experimental protocols aligned with modern regulatory standards.

Mechanistic Synthesis & Impurity Profiling (The Causality)

To design an effective MS validation strategy, we must first understand the causality behind impurity generation during the synthesis. The production of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine typically proceeds via a two-step sequence:

Step 1: Buchwald-Hartwig Amination

The synthesis begins with the palladium-catalyzed cross-coupling of 2-chloro-3-nitropyridine with 2,4,6-trimethylaniline (mesitylamine) to form the intermediate N-(2,4,6-trimethylphenyl)-3-nitropyridin-2-amine.

  • The Analytical Causality: This step often leaves trace amounts of unreacted mesitylamine, a known potential genotoxic impurity (PGI). Because mesitylamine lacks a strong, distinct UV chromophore compared to the highly conjugated pyridine product, traditional UV-HPLC is insufficient for trace quantitation. Mass spectrometry is mandatory to achieve the necessary parts-per-million (ppm) sensitivity and selectivity [1].

Step 2: Nitro Group Reduction

The nitro intermediate is subsequently reduced (e.g., via Pd/C catalytic hydrogenation) to yield the final diamine product.

  • The Analytical Causality: Incomplete reduction generates highly reactive nitroso (-NO) or hydroxylamine (-NHOH) intermediates. These species are thermally labile. If analyzed using harsh ionization techniques, they undergo in-source fragmentation, reverting to the parent mass and leading to false-negative impurity reporting. Soft ionization techniques like Electrospray Ionization (ESI) paired with High-Resolution Mass Spectrometry (HRMS) are critical to preserving and identifying these transient species [2].

Comparative Analysis of MS Platforms

Selecting the correct MS platform depends on the specific analytical target profile (ATP) of the synthesis step. Below is an objective comparison of the three primary MS platforms used in API validation.

PlatformPrimary FunctionResolution / Mass AccuracySensitivity (Quantitation)Best Fit for this Synthesis
Triple Quadrupole (QqQ) Targeted QuantitationLow (Unit mass resolution)Ultra-High (via MRM)Quantifying trace residual mesitylamine (PGI) at ppb levels.
Q-TOF LC-MS Untargeted ProfilingHigh (< 2 ppm error)Moderate to HighIdentifying unknown reduction intermediates (e.g., hydroxylamines).
Orbitrap LC-MS Structural ElucidationUltra-High (< 1 ppm error)ModerateResolving complex isobaric crude matrices without long LC gradients.

Table 1: Comparison of Mass Spectrometry platforms for API intermediate validation.

Experimental Protocols: A Self-Validating System

According to the updated ICH Q2(R2) guidelines, analytical procedures must be validated for specificity, linearity, accuracy, and precision [3]. The following protocols establish a self-validating workflow, ensuring that the data generated inherently proves the reliability of the method.

Protocol A: Targeted Quantitation of Mesitylamine via LC-MS/MS (QqQ)

This protocol is designed to quantify trace mesitylamine, ensuring the intermediate is safe for downstream API synthesis.

  • Sample Preparation (Internal Standard Spiking): Dissolve the crude diamine product in MS-grade Methanol/Water (50:50). Crucially, spike the sample with an isotopically labeled internal standard ( 13C6​ -mesitylamine). Causality: The heavy isotope standard co-elutes with the analyte, perfectly correcting for matrix effects and ionization suppression, ensuring relative standard deviations (RSD) remain <10% [1].

  • Chromatography: Utilize a C18 column (2.1 x 50 mm, 1.7 µm) with a mobile phase gradient of 0.1% formic acid in water and acetonitrile. Causality: The acidic modifier ensures complete protonation of the basic amine groups, maximizing the [M+H]+ signal.

  • Ionization & MRM Parameters:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Precursor Ion for Mesitylamine: m/z 136.1 [M+H]+

    • Product Ion (Quantifier): m/z 119.1 (corresponding to the loss of NH3​ ).

    • Collision Energy (CE): 15 eV.

  • ICH Q2(R2) Validation Metrics: Establish the Limit of Quantitation (LOQ) by demonstrating a Signal-to-Noise (S/N) ratio 10. Verify linearity across the reportable range (e.g., 1–100 ppm relative to the API concentration) utilizing residual plots to confirm accuracy [4].

Protocol B: Untargeted Impurity Profiling via LC-HRMS (Q-TOF/Orbitrap)

This protocol is utilized to confirm the exact mass of the final product and elucidate the structures of unknown degradants from the reduction step.

  • Data Acquisition: Run the sample in Full Scan mode (m/z 100–1000) with Data-Dependent Acquisition (DDA) to automatically trigger MS/MS fragmentation on the top 5 most abundant ions.

  • Structural Elucidation:

    • Extract the exact mass of the target diamine ( C14​H17​N3​ ). The theoretical exact mass for [M+H]+ is 228.1501 Da .

    • Screen for the hydroxylamine intermediate by extracting the exact mass of m/z244.1444 ( [M+H]+ for C14​H18​N3​O+ ).

  • Process Feedback Loop: If the hydroxylamine peak is detected with a mass error of < 2 ppm, the method self-validates the presence of incomplete reduction. The process chemist must then increase the hydrogen pressure or catalyst loading in Step 2.

Validation Workflow Visualization

The following diagram maps the logical relationship between the synthesis process, the chosen MS analytical platforms, and regulatory compliance.

MS_Validation_Workflow Syn Synthesis of 2-N-(2,4,6-trimethylphenyl) pyridine-2,3-diamine Imp Impurity Profiling (Unreacted, Intermediates, Degradants) Syn->Imp Crude Sample QTOF HRMS (Q-TOF/Orbitrap) Untargeted Structural Elucidation Imp->QTOF Unknowns QQQ LC-MS/MS (QqQ) Targeted Quantitation (MRM) Imp->QQQ Known Impurities ICH ICH Q2(R2) Validation (Specificity, LOD/LOQ, Linearity) QTOF->ICH Mass Accuracy QQQ->ICH Quantitation Release API Intermediate Release ICH->Release Validated

Fig 1: Mass spectrometry validation workflow for API intermediate synthesis.

Conclusion

Validating the synthesis of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine cannot be achieved with a single analytical tool. A robust, ICH Q2(R2)-compliant strategy requires a dual-platform approach: utilizing the ultra-high sensitivity of QqQ LC-MS/MS for the targeted quantitation of genotoxic starting materials, paired with the high mass accuracy of Q-TOF or Orbitrap HRMS to elucidate transient reduction intermediates. By implementing self-validating protocols with isotopic internal standards, laboratories can ensure absolute data integrity prior to downstream API manufacturing.

References

  • KBI Biopharma. "Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics." KBI Biopharma Blog.[Link]

  • Pharma Focus America. "Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality." Pharma Focus America Articles.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Quality Guidelines: ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website. [Link]

  • LCGC International. "Analytical Procedure Lifecycle Approaches in Accordance with ICH Q14 and ICH Q2(R2): Opportunity Knocks, or Just Another Challenge and Headache? Part 1." Chromatography Online.[Link]

Sources

Safety & Regulatory Compliance

Safety

2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine proper disposal procedures

As a Senior Application Scientist, I understand that handling complex synthetic intermediates like 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine requires rigorous operational discipline. This compound merges two highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling complex synthetic intermediates like 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine requires rigorous operational discipline. This compound merges two highly reactive and toxic chemical classes: a mesityl-substituted aromatic amine and a pyridine ring.

To ensure the safety of your laboratory personnel and maintain strict environmental compliance, standard "general waste" protocols are insufficient. Below is the comprehensive, causality-driven guide to the operational handling, segregation, and ultimate disposal of this compound.

Mechanistic Hazard Profile: Understanding the "Why"

Before executing disposal protocols, it is critical to understand the physicochemical mechanisms that make this compound hazardous:

  • Systemic Toxicity via Lipid Solubility: Aromatic amines are highly lipophilic, allowing them to rapidly penetrate dermal barriers[1]. Once absorbed systemically, they oxidize the ferrous iron ( Fe2+ ) in hemoglobin to ferric iron ( Fe3+ ), inducing methemoglobinemia. This severely impairs oxygen transport, leading to cyanosis, cardiac dysrhythmia, and central nervous system depression[2].

  • Carcinogenic Degradation Pathways: Under specific conditions—particularly in the presence of nitrites, nitric acid, or acidic aqueous environments—aromatic amines undergo nitrosation to form highly carcinogenic N -nitrosamines[3].

  • Environmental Persistence: Pyridine derivatives are recalcitrant in standard wastewater treatment systems and are highly toxic to aquatic ecosystems, causing long-term ecological damage[1].

Operational Handling Protocols

To prevent accidental exposure prior to disposal, all experimental workflows involving 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine must follow a self-validating safety system.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all weighing, transfer, and reaction setups within a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm). Never handle the dry powder on an open benchtop due to the risk of aerosolization and inhalation.

  • PPE Selection: Standard latex gloves offer zero protection against lipophilic amines. You must use heavy-duty nitrile gloves (minimum 8 mil thickness) or double-glove with standard nitrile. Replace gloves immediately if contaminated[1].

  • Static Mitigation: Aromatic amines can be highly reactive and sensitive to friction or static discharge[1]. Use anti-static weigh boats and grounded, non-metallic spatulas during mass transfer.

Waste Segregation Logistics

Improper segregation is the leading cause of catastrophic laboratory incidents.

  • Do NOT mix with Oxidizers or Acids: Storing this compound's waste alongside nitric acid or nitrites will trigger exothermic degradation and the release of explosive diazonium salts or carcinogenic nitrosamine gases[1][3].

  • Container Specifications: Collect all solid waste, contaminated filter paper, and residual powder in High-Density Polyethylene (HDPE) or amber glass containers. Amber glass prevents UV-catalyzed photodegradation, which can generate volatile, toxic byproducts.

Proper Disposal Procedures (EPA/RCRA Compliant)

Under the Resource Conservation and Recovery Act (RCRA), waste containing pyridine derivatives and aromatic amines must be strictly managed as hazardous chemical waste[4][5].

Step-by-Step Disposal Protocol:

  • Primary Containment: Place the chemical and any heavily contaminated consumables (e.g., weighing paper, pipette tips) into a sealable, chemically compatible waste container.

  • Solvent Rinsate Segregation: If the compound was dissolved in organic solvents (e.g., dichloromethane, DMSO), collect the liquid waste in a dedicated "Halogenated" or "Non-Halogenated" organic waste carboy. Never pour rinsate down the drain.

  • Regulatory Labeling: Affix a hazardous waste tag immediately. The label must explicitly state: "Hazardous Waste: Toxic Organic Solid (Aromatic Amine / Pyridine Derivative)."

  • EHS Transfer & Incineration: Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) department. The only scientifically and legally acceptable method for ultimate disposal is high-temperature rotary kiln incineration (operating between 820°C and 1,600°C)[4][5]. This extreme thermal environment is required to completely cleave the stable pyridine ring and prevent the release of unburned toxic amines into the atmosphere.

Emergency Spill Response Workflow

In the event of a spill, immediate containment is required to prevent aerosolization and dermal contact.

SpillResponse N1 1. Spill Detected Isolate Area N2 2. Engineering Controls Maximize Fume Hood Exhaust N1->N2 N3 3. Don Advanced PPE (Nitrile >8mil, Respirator) N2->N3 N4 4. Containment Apply Inert Absorbent (Sand) N3->N4 N5 5. Waste Collection Transfer to HDPE Container N4->N5 N6 6. EHS Processing Rotary Kiln Incineration N5->N6

Workflow for the containment and disposal of aromatic amine/pyridine spills.

Quantitative Data Summary

To streamline your laboratory's safety protocols, the critical operational parameters for handling and disposing of this compound are summarized below:

ParameterSpecification / RequirementCausality / Rationale
Primary Health Hazard Methemoglobinemia / CyanosisOxidizes hemoglobin, preventing oxygen transport[2].
Glove Material Nitrile ( 8 mil) or NeopreneHigh lipid solubility rapidly penetrates latex[1].
Incompatible Materials Nitrites, Nitric Acid, Strong OxidizersForms carcinogenic nitrosamines and explosive salts[3].
Disposal Method Rotary Kiln IncinerationRequired to thermally destroy the pyridine ring[4].
Incineration Temp. 820°C – 1,600°CEnsures complete combustion without toxic gas release[4].
Spill Absorbent Inert materials (Sand, Vermiculite)Prevents reactive friction or chemical degradation during cleanup.

References

  • Sigma-Aldrich. SAFETY DATA SHEET: Aromatic Amines. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. Retrieved from [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL: BENZIDINE. Retrieved from [Link]

  • Australian Government Department of Health. Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a self-validating system of risk mitigation. Handling complex pharmaceutical intermediates like 2-N-(2,4,6-t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a self-validating system of risk mitigation. Handling complex pharmaceutical intermediates like 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine (CAS: 444325-84-2) requires a deep understanding of the molecule's structural behavior.

This compound features a pyridine-2,3-diamine core paired with a sterically bulky mesityl (2,4,6-trimethylphenyl) group. While the steric bulk influences its synthetic reactivity, its lipophilic nature significantly enhances its ability to penetrate lipid bilayers, making dermal exposure a critical risk vector. Furthermore, pyridine diamine derivatives are known acute oral toxins, severe ocular irritants, and potential respiratory sensitizers[1],[2].

To ensure absolute operational safety, we must apply the (Recognize, Assess, Minimize, Prepare)[3] and adhere strictly to the[4]. The following guide provides a causality-driven, step-by-step operational and disposal plan for this specific intermediate.

Causality-Driven PPE Matrix

Standard laboratory PPE is insufficient for lipophilic aromatic amines. Every piece of protective equipment must be chosen based on the specific chemical causality of the hazard, and its integrity must be self-validating prior to use[5].

PPE CategorySpecification & Quantitative DataScientific RationaleSelf-Validation Step
Hand Protection Double-gloved: Inner Nitrile (4 mil) + Outer Butyl Rubber (≥8 mil)Aromatic amines are highly lipophilic and rapidly permeate standard latex or thin nitrile. The mesityl group increases skin absorption risk.Perform a visual stretch-test for micro-tears. Replace outer gloves immediately if chemical contact occurs.
Eye/Face Protection ANSI Z87.1-compliant Chemical Splash GogglesFine powders of diamine derivatives cause severe ocular irritation and potential corneal damage upon contact[2].Ensure a tight vacuum seal around the face; no gap should exist between the goggles and the skin.
Respiratory Protection N95/P100 Particulate Respirator (If handling outside a closed system)Mechanical agitation during weighing generates micro-dust. Pyridine derivatives can act as respiratory sensitizers[1].Perform a positive/negative pressure seal check before entering the active workspace.
Body Protection Flame-resistant (FR) Lab Coat (Nomex/Cotton blend)Minimizes static generation (crucial for powders) and provides a barrier against accidental solvent spills during synthesis.Ensure cuffs are securely tucked into the outer glove layer to prevent wrist exposure.

Operational Workflow: Dispensing to Reaction Setup

The handling of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine must be conducted in a controlled environment to prevent aerosolization and oxidative degradation.

Workflow A Phase 1: Preparation Verify Fume Hood (80-120 fpm) B Phase 2: Dispensing Anti-static Weighing A->B C Phase 3: Reaction Setup Inert Gas Purge (N2/Ar) B->C D Phase 4: Decontamination 1M HCl Acidic Wash C->D E Phase 5: Disposal Segregated Organic Waste D->E

Operational workflow for handling 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine.

Step-by-Step Methodology:

  • Environmental Verification: Before opening the chemical container, verify that the fume hood face velocity is operating between 80–120 feet per minute (fpm) . This quantitative threshold is required to prevent the escape of fine diamine particulate matter into the ambient lab environment[4].

  • Static Mitigation (Dispensing): 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine is handled as a dry powder. Use anti-static weighing boats and grounded stainless-steel spatulas. Causality: Electrostatic repulsion can cause the powder to aerosolize, bypassing standard containment and increasing inhalation risk.

  • Inert Transfer: When transferring the compound into a reaction vessel, utilize a steady stream of Argon or Nitrogen. Causality: Pyridine diamines are susceptible to oxidation. Exposure to atmospheric oxygen can degrade the reagent and form highly reactive, deeply colored N-oxide or azo byproducts, ruining your synthetic yield.

  • Solvent Addition: Slowly add the reaction solvent (e.g., dichloromethane or dimethylformamide) while maintaining magnetic stirring. Ensure the reaction flask is equipped with a reflux condenser or sealed under an inert balloon if subsequent heating is required.

Decontamination & Waste Segregation Plan

Proper disposal is critical. Aromatic amines pose severe long-term hazards to aquatic life and must never be disposed of via standard drain systems[6].

Step-by-Step Decontamination & Disposal:

  • Acidic Quenching: Residual 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine on glassware should first be rinsed with a polar aprotic solvent (e.g., acetone) to dissolve the bulk material. Follow this immediately with a dilute acidic wash (e.g., 1M HCl). Causality: The acid protonates the pyridine and amine nitrogens, converting the lipophilic free base into a water-soluble, non-volatile diammonium salt.

  • Liquid Waste Segregation: Collect all solvent and acidic washes in a designated carboy labeled "Hazardous Organic Waste - Amine Containing." Crucial Warning: Do not mix amine waste with strong oxidizers (e.g., nitric acid waste) due to the severe risk of exothermic oxidation and potential container rupture[6].

  • Solid Waste Management: Contaminated gloves, anti-static weighing boats, and paper towels cannot go into regular trash. They must be sealed in a secondary solid chemical waste bag before being placed in the laboratory's designated solid hazardous waste bin.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance" (29 CFR 1910.1450). osha.gov.[Link]

  • American Chemical Society (ACS). "Safety - The RAMP Principles." acs.org.[Link]

  • National Institutes of Health (NIH). "Working with Chemicals - Prudent Practices in the Laboratory." ncbi.nlm.nih.gov.[Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." acs.org.[Link]

Sources

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